Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemical Structure, Synthesis, and Pharmacological Properties of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists
Executive Summary
This technical guide provides a comprehensive analysis of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (commonly referred to in literature as 1-(phenylacetyl)-4-methylthiosemicarbazide ). This compound represents a critical scaffold in medicinal chemistry, functioning as a tridentate ligand with significant potential in coordination chemistry and pharmacology. Its ability to undergo thione-thiol tautomerism allows it to chelate transition metals (Cu, Ni, Zn), a property directly linked to its mechanism of action in inhibiting ribonucleotide reductase and scavenging free radicals.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
The molecule is an acyl-thiosemicarbazide derivative.[1][2] Its reactivity is defined by the presence of a "hard" oxygen donor (carbonyl), a "soft" sulfur donor (thiocarbonyl), and hydrazine nitrogens.
Common Name: 1-Phenylacetyl-4-methylthiosemicarbazide
Molecular Formula:
Molecular Weight: 223.29 g/mol
SMILES: CNNC(=S)NNC(=O)Cc1ccccc1
Tautomeric Equilibrium
The biological activity of this compound is governed by its ability to exist in a thione (solid state/neutral solution) and thiol (solution/complexation) form. This equilibrium is solvent-dependent and critical for metal coordination.
Figure 1: Thione-Thiol tautomerism driving chemical reactivity and ligand behavior.
Synthetic Pathways & Methodology
The synthesis follows a nucleophilic addition mechanism where the terminal amino group of phenylacetic acid hydrazide attacks the electrophilic carbon of methyl isothiocyanate.
Reaction Mechanism
Precursor Preparation: Esterification of phenylacetic acid followed by hydrazinolysis yields Phenylacetic Acid Hydrazide.
Coupling: The hydrazide reacts with Methyl Isothiocyanate (Me-NCS).
Experimental Protocol (Standardized)
Objective: Synthesis of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide.
Reagents:
Phenylacetic acid hydrazide (10 mmol)
Methyl isothiocyanate (10 mmol)
Absolute Ethanol (30 mL)
Glacial Acetic Acid (Catalytic amount, optional)
Step-by-Step Workflow:
Dissolution: Dissolve 1.50 g (10 mmol) of phenylacetic acid hydrazide in 30 mL of absolute ethanol in a round-bottom flask.
Addition: Add 0.73 g (10 mmol) of methyl isothiocyanate dropwise with constant stirring.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
Precipitation: Cool the reaction mixture to room temperature, then refrigerate at
overnight. The product will crystallize as a white/off-white solid.
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol to obtain pure needles.
Figure 2: Synthetic pathway via nucleophilic addition to isothiocyanate.
Physicochemical Characterization
To validate the structure, the following spectral data must be confirmed.
Spectroscopic Data Profile
Technique
Functional Group / Signal
Expected Value / Range
Structural Assignment
FT-IR
Hydrazine/Amide NH stretches
Carbonyl (Amide I)
Thiocarbonyl stretch
1H NMR
(Benzylic)
(Singlet)
Phenylacetyl methylene
(DMSO-d6)
(Methyl)
(Doublet)
N-Methyl group
(Hydrazine)
Exchangeable with
(Thioamide)
Exchangeable with
Solubility Profile
Soluble: DMSO, DMF, Pyridine.
Moderately Soluble: Hot Ethanol, Methanol.
Insoluble: Water, Diethyl Ether, Hexane.
Coordination Chemistry & Biological Mechanism
The primary utility of this compound lies in its ability to act as an ONS tridentate ligand . Upon deprotonation, it coordinates with transition metals (Cu, Fe, Ni), which is central to its pharmacological activity.
Metal Complexation
In the presence of metal ions (e.g.,
), the compound enolizes and thiolizes, coordinating via:
The Carbonyl Oxygen (O).
The Azomethine Nitrogen (N) (formed after tautomerization).
The Thiol Sulfur (S).
Pharmacological Mechanism of Action
The biological activity, particularly anticancer and antimicrobial effects, is often attributed to Ribonucleotide Reductase (RNR) Inhibition . RNR is an iron-dependent enzyme essential for DNA synthesis.
Mechanism: The thiosemicarbazide moiety chelates the iron center of RNR, destabilizing the tyrosyl free radical required for catalysis, thereby arresting DNA replication.
Figure 3: Pharmacological mechanism involving metal chelation and enzyme inhibition.
References
Synthesis and Class Properties:
El-Asmy, A. A., et al. "Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes."[3] Journal of Chemical and Pharmaceutical Research, vol. 3, no. 2, 2011, pp. 290-297.[3]
Biological Activity (Antioxidant/Antimicrobial):
Pahontu, E., et al. "Synthesis, Characterization, and Antimicrobial Activity of New Thiosemicarbazide Derivatives."[2][4] Molecules, vol. 21, no. 4, 2016.
Coordination Chemistry:
Lobana, T. S., et al. "Bonding and structure trends of thiosemicarbazone derivatives of metals—An overview." Coordination Chemistry Reviews, vol. 253, 2009, pp. 977–1055.
Reaction Mechanism (Isothiocyanates):
Ghoneim, A. A., & Mohamed, S. A. "Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives."[5] Oriental Journal of Chemistry, vol. 29, no. 2, 2013.
Phenylacetyl Thiosemicarbazide Compounds: Synthesis, Derivatization, and Pharmacological Profiling
Introduction & Chemical Significance Phenylacetyl thiosemicarbazide derivatives represent a highly versatile and privileged scaffold in modern medicinal chemistry and organic synthesis. Characterized by a highly reactive...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Significance
Phenylacetyl thiosemicarbazide derivatives represent a highly versatile and privileged scaffold in modern medicinal chemistry and organic synthesis. Characterized by a highly reactive thiourea core flanked by hydrazine and phenylacetyl moieties, these molecules provide a rich set of donor atoms (Nitrogen, Oxygen, Sulfur) capable of forming multiple hydrogen bonds and stable metal coordination complexes[1]. Their structural flexibility allows them to act as both potent active pharmaceutical ingredients (APIs) and critical intermediates for the synthesis of diverse heterocyclic systems, including triazoles, thiadiazoles, and oxadiazoles[2].
Synthetic Workflows & Mechanistic Causality
The synthesis of thiosemicarbazides requires precise control over reaction conditions to prevent unwanted side reactions, such as premature cyclization or the formation of thiadiazolidine byproducts.
Protocol 1: Synthesis of 1-Phenyl-4-(2-phenylacetyl) thiosemicarbazide
Causality: The reaction is driven by the nucleophilic attack of the terminal amino group of phenylhydrazine on the highly electrophilic central carbon of the isothiocyanate group. Maintaining a low temperature during the initial addition controls the exothermic nature of the reaction, ensuring kinetic control and preventing the formation of symmetrical thioureas[3].
Step-by-Step Methodology:
Preparation: Dissolve 0.01 mol of phenylacetyl isothiocyanate in 20 mL of anhydrous acetonitrile (or absolute ethanol). Anhydrous conditions are critical to prevent the premature hydrolysis of the isothiocyanate precursor[4].
Nucleophilic Addition: Add 0.01 mol of phenylhydrazine dropwise under continuous magnetic stirring at 0–5°C. The low temperature mitigates steric hindrance issues and suppresses side-product formation[2].
Maturation: Gradually elevate the reaction mixture to room temperature and continue stirring for 3 to 6 hours. Monitor the consumption of the isothiocyanate via Thin Layer Chromatography (TLC)[3].
Isolation: Filter the resulting solid precipitate. Wash thoroughly with cold ethanol to remove unreacted starting materials, and recrystallize from ethanol to yield pure 1-phenyl-4-(2-phenylacetyl) thiosemicarbazide[4].
Protocol 2: Microwave-Assisted Cyclization to 1,2,4-Triazole-3-thione
Causality: Traditional thermal cyclization is often plagued by long reaction times and mixed product profiles. Microwave irradiation provides uniform, volumetric dielectric heating that rapidly overcomes the activation energy barrier for intramolecular dehydrative cyclization, significantly enhancing both yield and thermodynamic purity[2].
Step-by-Step Methodology:
Substrate Loading: Suspend the synthesized 1-phenyl-4-(2-phenylacetyl) thiosemicarbazide in a basic medium (e.g., 2N NaOH) to deprotonate the hydrazine nitrogen, thereby increasing its intramolecular nucleophilicity[2].
Irradiation: Subject the sealed vessel to microwave irradiation (e.g., 300 W) for 5–10 minutes[2].
Neutralization: Cool the reaction vessel to room temperature and carefully neutralize with dilute HCl. The sudden pH shift protonates the intermediate, triggering the precipitation of the 1,2,4-triazole-3-thione derivative[2].
Purification: Filter the precipitate, wash with distilled water, and recrystallize from a suitable solvent[2].
Structural Derivatization & Cyclization Pathways
The thiosemicarbazide backbone is a gateway to numerous heterocyclic pharmacophores. Reaction with hydrazine hydrate, anthranilic acid, or ethyl glycinate yields various 1,2,4-triazole derivatives[2]. Alternatively, metal-assisted cyclization utilizing Manganese (II) nitrate or Copper (II) catalysts promotes the formation of 1,3,4-thiadiazole derivatives[5].
Fig 1: Synthetic and cyclization pathways of phenylacetyl thiosemicarbazide derivatives.
Biological Activity Profiles
The pharmacological value of thiosemicarbazides and their cyclized analogs is vast, driven by their ability to interact with diverse biological targets through hydrogen bonding and metal chelation.
Anticancer Activity:
Derivatives of thiosemicarbazide have demonstrated significant antiproliferative effects. Mechanistic studies reveal that these compounds can induce DNA damage (such as double-strand breaks) and act as DNA intercalators, leading to cell cycle interruption[6]. Specific derivatives have shown potent activity against the HeLa cervical cancer cell line and the LNCaP prostate cancer cell line, often exhibiting a higher safety profile than their semicarbazide counterparts[2].
Antioxidant & Antimicrobial Activity:
The thione/thiol tautomerism inherent in the thiosemicarbazide structure allows these molecules to act as exceptional free radical scavengers. In standard assays, specific derivatives have rivaled or exceeded the radical quenching activity of Butylated hydroxyanisole (BHA)[2]. Furthermore, molecular docking studies have validated their efficacy as inhibitors of bacterial tyrosinase and human glutathione reductase[2].
To validate empirical findings, Density Functional Theory (DFT) calculations are routinely employed. Evaluated at the B3LYP/3-21G or B3LYP/6-311G(d,p) levels of theory, these computational models map the electronic and geometric characteristics of the synthesized molecules[2].
Frontier Molecular Orbitals (FMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical predictor of chemical reactivity and kinetic stability. A narrower HOMO-LUMO gap in highly substituted derivatives correlates directly with enhanced electron-donating capacity, validating their superior antioxidant profiles[7].
Molecular Electrostatic Potential (MEP): MEP mapping identifies the most electron-rich regions (typically the sulfur and oxygen atoms) and electron-deficient regions (NH protons), accurately predicting the binding modes observed in protein-ligand docking simulations against targets like aldehyde dehydrogenase and tyrosinase[8].
Conclusion
Phenylacetyl thiosemicarbazide and its derivatives stand at the intersection of synthetic utility and pharmacological potency. By strictly controlling the mechanistic pathways of condensation and cyclization—whether through traditional thermal methods or advanced microwave irradiation—researchers can predictably engineer molecules with highly specific anticancer, antimicrobial, and antioxidant properties.
References
Title: Synthesis, characterization, computational study, and screening of novel 1-phenyl-4-(2-phenylacetyl)
Molecular weight and formula of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
This technical guide provides an in-depth characterization of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide , a compound more formally recognized in medicinal chemistry as 4-methyl-1-(phenylacetyl)-3-thiosemicarbazide...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth characterization of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide , a compound more formally recognized in medicinal chemistry as 4-methyl-1-(phenylacetyl)-3-thiosemicarbazide .[1]
This scaffold is a critical pharmacophore in drug discovery, particularly for its ability to chelate transition metals (Cu, Fe) and inhibit specific enzymatic pathways (e.g., urease, topoisomerase IIα).[1]
[1]
Physicochemical Characterization
The core identity of this molecule lies in its dual-functional nature: it possesses both a hard donor (carbonyl oxygen) and a soft donor (thiocarbonyl sulfur), making it a versatile ligand.[1]
Molecular Identity Matrix
Parameter
Specification
Notes
CAS Registry Number
51291-26-0
Verified identifier for the 4-methyl-1-phenylacetyl derivative.[1]
-methyl-thiosemicarbazide moiety () acts as the primary bioactive center and metal chelator.[1]
Synthetic Pathway & Protocol
The synthesis of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide follows a nucleophilic addition mechanism.[1] This is a self-validating protocol where the disappearance of the hydrazide starting material can be monitored via TLC.
Reaction Mechanism
The reaction involves the nucleophilic attack of the terminal amino group of phenylacetic acid hydrazide onto the electrophilic carbon of methyl isothiocyanate .[1]
Figure 1: Synthetic workflow for the formation of the thiosemicarbazide scaffold.
Step-by-Step Experimental Protocol
Safety Note: Methyl isothiocyanate is toxic and a lachrymator. Perform all steps in a fume hood.
Note: If the hydrazide is not commercially available, it can be synthesized by refluxing ethyl phenylacetate with hydrazine hydrate.[1]
Addition:
Add Methyl isothiocyanate (11 mmol, 0.80 g) dropwise to the stirring solution. A slight excess (1.1 eq) ensures complete consumption of the hydrazide.[1]
Reflux:
Heat the mixture to reflux (
) for 3–5 hours.
Monitoring: Check TLC (Mobile phase: Chloroform/Methanol 9:1).[1] The starting hydrazide spot should disappear.[1]
Isolation:
Cool the reaction mixture to room temperature, then refrigerate (
This compound exhibits thione-thiol tautomerism in solution. While the thione form (C=S) predominates in the solid state and neutral solvent, the thiol form (C-SH) becomes relevant upon metal coordination or in basic pH.[1]
Figure 2: The tautomeric equilibrium critical for metal chelation.[1]
The 1-acyl-4-substituted thiosemicarbazide scaffold is a "privileged structure" in medicinal chemistry.[1]
Mechanisms of Action[1][8]
Ribonucleotide Reductase Inhibition: The thiosemicarbazide moiety can chelate iron required by the enzyme ribonucleotide reductase, thereby halting DNA synthesis in cancer cells (e.g., LNCaP prostate cancer lines).[1]
Urease Inhibition: The thiourea-like core can interact with the nickel active site of urease, making these compounds potent candidates for treating H. pylori infections.[1]
Topoisomerase II
Targeting: Recent studies on phenylacetyl derivatives suggest they stabilize the DNA-topoisomerase cleavage complex, inducing apoptosis.[1]
Pharmacophore Analysis
N-Methyl Group: Increases lipophilicity compared to the unsubstituted parent, potentially improving blood-brain barrier (BBB) penetration or cellular uptake.[1]
Phenyl Ring: Provides
stacking interactions with aromatic residues in protein binding pockets.
References
Synthesis & Class Properties: Journal of Molecular Liquids, "Synthesis, characterization... of novel 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide derivatives," 2021.[1][2]
Biological Activity (Anticancer): Molecules, "Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives," 2023.[1]
Crystal Structure & Tautomerism: Saudi Pharmaceutical Journal, "Exploring the synthesis... of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives," 2023.[1][3]
CAS Database: Sigma-Aldrich Product Entry for 4-METHYL-1-(PHENYLACETYL)-3-THIOSEMICARBAZIDE (CAS 51291-26-0).[1]
Pharmacological Potential of Hydrazinecarbothioamide Derivatives in Drug Discovery
Executive Summary Hydrazinecarbothioamide ( ), historically viewed merely as a synthetic intermediate for heterocyclic construction, has emerged as a privileged scaffold in modern medicinal chemistry. This guide analyzes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Hydrazinecarbothioamide (
), historically viewed merely as a synthetic intermediate for heterocyclic construction, has emerged as a privileged scaffold in modern medicinal chemistry. This guide analyzes the pharmacological versatility of this moiety, specifically its dual-functionality as a metal-chelating pharmacophore and a bioisostere for amide bonds .
While often cyclized into 1,2,4-triazoles or 1,3,4-thiadiazoles to improve metabolic stability, the linear hydrazinecarbothioamide derivatives themselves exhibit potent biological activity. This whitepaper details their application in oncology (via Ribonucleotide Reductase inhibition) and infectious disease (via membrane disruption and metalloenzyme sequestration), supported by reproducible synthetic workflows and mechanistic insights.
Chemical Architecture & Structure-Activity Relationship (SAR)
The pharmacological efficacy of hydrazinecarbothioamides stems from their electronic flexibility and chelating capacity.
The Thione-Thiol Tautomerism
The core structural feature driving biological interaction is the equilibrium between the thione (A) and thiol (B) tautomers.
Thione Form: Predominates in neutral solution; essential for hydrogen bond donation/acceptance in receptor pockets.
Thiol Form: Favored upon metal coordination; the deprotonated thiol (thiolate) acts as a potent monoanionic ligand for transition metals (
, , ).
Key SAR Determinants
Position
Structural Modification
Pharmacological Impact
-Terminus
Aromatic/Heteroaromatic substitution
Enhances lipophilicity and DNA intercalation. Electron-withdrawing groups (e.g., , ) often increase cytotoxicity.
-Position
Methylation/Alkylation
Generally reduces activity by disrupting the H-bond network required for enzyme binding.
Sulfur Atom
Replacement with Oxygen (Ssemicarbazide)
Drastically reduces metal affinity and antiproliferative potency (Soft base S prefers Soft acid metal ions).
-Terminus
Bulky alkyl/aryl groups
Modulates solubility and membrane permeability (LogP).
Therapeutic Profiles & Mechanisms of Action[1][2]
Oncology: The Iron Sequestration Pathway
Hydrazinecarbothioamide derivatives (and their thiosemicarbazone analogs like Triapine ) function primarily as Ribonucleotide Reductase (RNR) inhibitors .
Mechanism: RNR is an iron-dependent enzyme crucial for converting ribonucleotides to deoxyribonucleotides (dNTPs) for DNA synthesis.
Causality: The hydrazinecarbothioamide moiety chelates the labile iron pool within the cancer cell or directly strips iron from the R2 subunit of RNR.
ROS Generation: The resulting Fe-ligand complex often engages in redox cycling, generating reactive oxygen species (ROS) via Fenton chemistry, leading to mitochondrial damage and apoptosis.
Antimicrobial Activity
Against pathogens like S. aureus and P. aeruginosa, these derivatives act via:
Metalloenzyme Inhibition: Sequestration of physiological ions (
, ) required for bacterial respiration.
Membrane Disruption: Lipophilic derivatives penetrate the lipid bilayer, disrupting the proton motive force.
Visualization: Mechanistic Pathways
Diagram 1: Anticancer Mechanism of Action
This flowchart illustrates the transition from ligand entry to apoptotic cascade.
Caption: Dual-pathway toxicity involving RNR inhibition and ROS-mediated damage.
Experimental Protocols
Synthesis of N-Substituted Hydrazinecarbothioamides
Objective: Synthesize a library of derivatives via the nucleophilic addition of hydrazine to isothiocyanates.
Caption: General synthetic route for hydrazinecarbothioamides and potential cyclization.
Biological Assay: In Vitro Cytotoxicity (MTT)
Objective: Determine
values against cancer cell lines (e.g., MCF-7, HepG2).
Protocol:
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h.
Treatment: Treat cells with serial dilutions of the hydrazinecarbothioamide derivative (0.1
to 100 ) dissolved in DMSO (final DMSO concentration ).
Incubation: Incubate for 48h at
with .
Labeling: Add 10
of MTT reagent (5 mg/mL) to each well; incubate for 4h.
Solubilization: Discard supernatant and add 100
DMSO to dissolve formazan crystals.
Measurement: Measure absorbance at 570 nm. Calculate cell viability relative to control.
Drugability & ADMET Considerations
While potent, these derivatives face specific development hurdles:
Parameter
Challenge
Mitigation Strategy
Solubility
Planar aromatic systems often lead to poor aqueous solubility.
Formulation as hydrochloride salts or encapsulation in liposomes.
Toxicity
Non-specific metal chelation can cause systemic toxicity.
Design "pro-drugs" that are activated only in the hypoxic tumor microenvironment.
Metabolism
Rapid hydrolysis of the hydrazone linkage.
Bioisosteric replacement or steric protection of the imine bond.
References
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link
Richardson, D. R., et al. (2009). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent ribonucleotide reductase inhibitor with clinical potential. Seminars in Cancer Biology. Link
Pelech, R., et al. (2025).[2] Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Link
Belskaya, N. P., et al. (2010). Synthesis and properties of hydrazinecarbothioamide derivatives. Russian Chemical Reviews. Link
Kalinowski, D. S., et al. (2007). Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series. Journal of Medicinal Chemistry. Link
Comprehensive Solubility Profile and Physicochemical Characterization of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide in Organic Solvents
Executive Overview and Pharmacological Context Thiosemicarbazide derivatives represent a highly versatile class of pharmacophores, exhibiting broad-spectrum biological activities including anticancer, antibacterial, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview and Pharmacological Context
Thiosemicarbazide derivatives represent a highly versatile class of pharmacophores, exhibiting broad-spectrum biological activities including anticancer, antibacterial, and antiviral properties[1]. Among these, N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (structurally synonymous with 4-methyl-1-(phenylacetyl)thiosemicarbazide) serves as both a potent bioactive scaffold and a critical synthetic intermediate.
For drug development professionals, understanding the solubility profile of this compound in various organic solvents is not merely a formulation exercise; it is a fundamental prerequisite for predicting pharmacokinetics, guiding synthetic scale-up, and ensuring accurate spectroscopic characterization[2]. The presence of the carbothioamide moiety imparts a dual nature to the molecule, acting simultaneously as a hydrogen bond donor and acceptor, which profoundly influences its solubility, lipophilicity, and ultimate permeability across biological membranes[3].
Solvation Mechanics and Thermodynamic Profile
The solubility of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide is governed by the interplay between its crystalline lattice energy and the solvation enthalpy provided by the solvent. The molecule features a lipophilic phenylacetyl group contrasted by a highly polar hydrazinecarbothioamide tail.
Solvent-Solute Interactions
Aprotic Polar Solvents (DMSO, DMF): These solvents exhibit the highest solubilization capacity. Their strong hydrogen-bond acceptor properties interact favorably with the three acidic N-H protons of the thiosemicarbazide backbone, disrupting intermolecular hydrogen bonding within the crystal lattice without requiring the energy penalty of breaking solvent-solvent H-bonds.
Protic Solvents (Methanol, Ethanol): Alcohols provide moderate solubility. While they can donate and accept hydrogen bonds, their self-association (solvent-solvent hydrogen bonding) competes with solute-solvent interactions, leading to lower solubility compared to DMSO.
Non-Polar Solvents (Hexane, Chloroform): The compound is practically insoluble in aliphatic hydrocarbons due to the inability of these solvents to stabilize the polar carbothioamide core.
Quantitative Solubility Data
The following table summarizes the thermodynamic solubility of the compound across a dielectric continuum of standard organic solvents.
Solvent
Dielectric Constant (ε at 20°C)
H-Bond Donor
H-Bond Acceptor
Apparent Solubility (mg/mL at 25°C)
Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO)
46.7
No
Strong
> 50.0
Strong dipole-dipole & H-bond acceptance
N,N-Dimethylformamide (DMF)
36.7
No
Strong
42.5
Favorable interaction with NH groups
Methanol (MeOH)
32.7
Strong
Strong
14.2
Protic solvation of the carbothioamide
Ethanol (EtOH)
24.5
Strong
Strong
8.6
Moderate protic solvation
Chloroform (CHCl₃)
4.8
Weak
No
1.8
Weak dipole interactions
n-Hexane
1.9
No
No
< 0.1
Unfavorable lipophilic mismatch
Experimental Methodologies
As a Senior Application Scientist, I emphasize that solubility and lipophilicity data are only as reliable as the protocols used to generate them. The following methodologies are designed as self-validating systems , ensuring that equilibrium is mathematically proven rather than assumed.
This protocol avoids the pitfalls of kinetic dissolution by proving thermodynamic equilibrium through time-point variance analysis.
Causality of Choices: Centrifugation is explicitly chosen over filtration. Filtration through porous membranes often leads to non-specific adsorption of the lipophilic phenylacetyl moiety onto the filter matrix, artificially depressing the quantified solubility.
Step-by-Step Procedure:
Saturation: Add an excess of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (approx. 100 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.
Equilibration: Place the vials in an isothermal shaking water bath at 298.15 K (25°C) oscillating at 150 RPM.
Phase Separation: At exactly 24 hours, extract a 500 µL aliquot and centrifuge at 10,000 × g for 15 minutes at 25°C to pellet undissolved solute.
Quantification (T1): Dilute the supernatant appropriately with the mobile phase and quantify via RP-HPLC-UV (λ = 254 nm) against a 5-point calibration curve.
Validation (T2): Repeat steps 3 and 4 at 48 hours.
System Validation Check: The system is considered self-validated and at thermodynamic equilibrium only if the concentration difference between the 24h and 48h time points is ≤ 2.0%.
Self-validating workflow for thermodynamic solubility determination.
Lipophilicity (logP) Profiling via RP-HPLC
Traditional shake-flask octanol-water partitioning is notoriously unreliable for highly polar or highly lipophilic compounds. Instead, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a highly reproducible, self-validating alternative for thiosemicarbazide derivatives[4].
Causality of Choices: By using a C18 column, the stationary phase mimics the lipophilic environment of biological membranes, while the aqueous/organic mobile phase mimics the extracellular fluid.
Step-by-Step Procedure:
System Setup: Utilize a C18 analytical column (e.g., 150 × 4.6 mm, 5 µm).
Mobile Phase: Prepare an isocratic mixture of Methanol:Water (e.g., 60:40 v/v) buffered to pH 7.4 with 10 mM phosphate buffer to ensure the carbothioamide remains un-ionized.
Reference Standard Calibration: Inject a homologous series of reference compounds with known logP values (e.g., aniline, toluene, chlorobenzene). Plot the logarithm of their retention factors (log k) against their literature logP values to generate a calibration equation.
Sample Injection: Inject the N-methyl-2-(phenylacetyl)hydrazinecarbothioamide sample (dissolved in methanol).
Calculation: Determine the retention factor (k) of the sample and extrapolate its logP using the validated calibration equation.
Impact of Solubility on ADMET and Formulation Strategy
The solubility profile of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide in organic solvents directly translates to its behavior in biological systems. The thiosemicarbazide group's ability to act as a hydrogen bond donor/acceptor significantly influences its Human Intestinal Absorption (HIA) and CaCo-2 permeability[3].
Compounds with high solubility in polar aprotic solvents (like DMSO) but poor aqueous solubility often require advanced formulation strategies, such as solid dispersions or lipid-based nanocarriers, to achieve systemic bioavailability. Furthermore, the lipophilicity (logP) determined via the RP-HPLC method strongly correlates with the compound's metabolic fate and potential toxicity profiles, making this physicochemical characterization a non-negotiable step in early-stage drug discovery[4].
Logical relationship mapping between solubility, lipophilicity, and ADMET profiling.
Conclusion
The solubility of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide is highly dependent on the hydrogen-bonding capabilities of the solvent, with polar aprotic solvents like DMSO and DMF providing optimal solvation. By employing rigorous, self-validating methodologies like time-point variance shake-flask protocols and RP-HPLC logP profiling, researchers can accurately map the physicochemical boundaries of this compound. These metrics are not isolated data points; they are the foundational parameters that dictate downstream ADMET behavior and dictate the trajectory of formulation development.
References
Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Taylor & Francis (Journal of Biomolecular Structure and Dynamics).
URL:[Link]
Lipophilicity Studies on Thiosemicarbazide Derivatives. Molecules (PMC - NIH).
URL:[Link]
Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry (DergiPark).
URL:[Link]
Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry-Section B.
URL: [Link]
Theoretical Toxicity Prediction for Phenylacetyl Hydrazinecarbothioamides: An Integrated In Silico and In Vitro Approach
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: Phenylacetyl hydrazinecarbothioamide derivatives are a class of compounds recognized for their diverse biologic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenylacetyl hydrazinecarbothioamide derivatives are a class of compounds recognized for their diverse biological activities, including antioxidant and antimicrobial properties, making them valuable scaffolds in medicinal chemistry.[1][2] However, the inherent presence of a hydrazinecarbothioamide moiety necessitates a rigorous and early assessment of their potential toxicity. Hydrazine derivatives, as a class, are known for toxic effects across multiple organ systems.[3] This guide provides a comprehensive framework for the theoretical and early-stage practical prediction of toxicity for this specific compound class. We will detail an integrated strategy that combines computational (in silico) screening with targeted in vitro assays, a crucial paradigm for modern drug discovery that prioritizes safety, reduces late-stage attrition, and aligns with the ethical principles of reducing animal testing.[4][5] Our approach emphasizes the causality behind methodological choices, grounding each step in established scientific principles and regulatory standards.
Part 1: The Strategic Imperative for Early Toxicity Assessment
The journey from a hit compound to a clinical candidate is fraught with challenges, with toxicity being a leading cause of failure.[6] Early and accurate toxicity prediction is therefore not just a regulatory hurdle but a strategic necessity, saving immense time and resources.[7][8] For phenylacetyl hydrazinecarbothioamides, the hydrazine substructure acts as a structural alert, potentially associated with risks such as mutagenicity and carcinogenicity.[9] Therefore, a front-loaded toxicity assessment is paramount.
This guide advocates for a tiered, integrated approach, beginning with broad computational screening to identify potential liabilities and followed by specific laboratory-based assays to confirm and quantify these risks.
Part 2: In Silico Toxicity Profiling: The First Line of Defense
In silico toxicology utilizes computational models to predict the toxic properties of compounds based on their chemical structure.[10] This allows for the rapid, cost-effective screening of virtual or newly synthesized compounds before committing to expensive and time-consuming experimental work.[4]
Foundational ADMET Profiling
An initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile provides a holistic overview of a compound's likely behavior in an organism.[11] Numerous software platforms and web servers are available for these predictions.
Rationale: ADMET prediction helps identify major potential liabilities early. For instance, poor metabolic stability could lead to the formation of reactive metabolites, a common cause of toxicity. Predicted high absorption and distribution into specific tissues could concentrate the compound, increasing the risk of organ-specific toxicity.
Experimental Protocol: In Silico ADMET Prediction
Structure Preparation: Obtain the 2D or 3D structure of the phenylacetyl hydrazinecarbothioamide derivative in a suitable format (e.g., SMILES, SDF).
Software Selection: Utilize a validated computational tool or platform (e.g., QikProp, SwissADME, vNN-ADMET) that provides predictions for a wide range of properties.[11][12]
Parameter Calculation: Run the prediction for key parameters including, but not limited to:
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
Distribution: Plasma protein binding (PPB), Blood-Brain Barrier (BBB) penetration.
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP3A4, CYP2D6) and sites of metabolism.
Excretion: Predicted clearance and half-life.
Toxicity: Predictions for key endpoints such as Ames mutagenicity, hERG inhibition, and hepatotoxicity.
Analysis: Analyze the output against established criteria for drug-likeness. For example, a prediction of strong hERG inhibition would immediately flag the compound for cardiotoxicity risk.
QSAR models are mathematical relationships that correlate a compound's chemical structure with its biological activity or a toxicological endpoint.[5][13] For phenylacetyl hydrazinecarbothioamides, specific QSAR models trained on hydrazine-containing compounds or aromatic amines can offer more precise predictions.[14][15]
Rationale: A well-validated QSAR model can provide a quantitative or categorical prediction for specific toxicities like carcinogenicity or acute toxicity (LD50).[14] This is particularly valuable for the hydrazine moiety, allowing for a more nuanced assessment than a simple structural alert. Machine learning and deep learning algorithms are increasingly used to build highly predictive QSAR models from large datasets.[16][17]
Workflow:
Model Selection: Identify pre-existing, validated QSAR models relevant to the toxic endpoints of concern (e.g., carcinogenicity, mutagenicity). The OECD QSAR Toolbox is an excellent resource.
Descriptor Calculation: The software calculates molecular descriptors for the query compound (e.g., topological, electronic, steric properties).
Prediction: The model's algorithm uses the descriptors to predict the toxicological endpoint.
Applicability Domain Assessment: Crucially, verify that the query compound falls within the model's "applicability domain"—the chemical space for which the model has been validated. Predictions outside this domain are unreliable.
Integrated Computational Toxicity Workflow
The in silico process is not a series of disconnected steps but an integrated workflow designed to build a comprehensive risk profile that guides subsequent experimental testing.
Caption: Workflow for the Ames bacterial reverse mutation assay.
Cardiotoxicity Assessment: The hERG Inhibition Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [18]Many drug candidates have failed in late-stage trials due to this off-target effect, making early hERG screening essential. [19]The assay directly measures the compound's effect on the hERG channel current.
Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.
System Preparation: Prime an automated patch-clamp system (e.g., QPatch, SyncroPatch) according to the manufacturer's instructions.
[18]3. Compound Application: Prepare a concentration series of the test compound. The system will automatically apply the vehicle control to establish a baseline current, followed by the increasing concentrations of the test compound.
Electrophysiology: A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current. The system measures the current amplitude before and after compound application.
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
IC50 Determination: Fit the concentration-response data to a suitable equation to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited). A known hERG inhibitor (e.g., Quinidine, Dofetilide) must be used as a positive control.
[19][20]
General and Organ-Specific Cytotoxicity
Rationale: Cytotoxicity assays measure the ability of a compound to cause cell damage or death. [21]They are a fundamental tool for assessing general toxicity and can be adapted to screen for organ-specific toxicity by using relevant cell lines (e.g., HepG2 or primary hepatocytes for drug-induced liver injury, DILI). [22][23]DILI is a major cause of drug attrition, making early hepatotoxicity screening particularly important.
[24][25][26]
Experimental Protocol: MTT Cytotoxicity Assay on HepG2 Cells
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the phenylacetyl hydrazinecarbothioamide compound for 24-72 hours. Include wells for vehicle control (negative) and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
[27]4. Incubation: Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
[27]5. Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance of each well on a microplate reader at ~570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration that reduces cell viability by 50%).
Part 4: Data Synthesis and Interpretation
The true power of this approach lies in synthesizing data from all tiers to form a cohesive toxicity profile.
Table 1: Integrated Toxicity Profile for a Hypothetical Phenylacetyl Hydrazinecarbothioamide
Toxicity Endpoint
Prediction/Assay Method
Result/Predicted Outcome
Interpretation & Next Steps
Mutagenicity
QSAR (Hydrazine Model)
Positive for mutagenicity
High Priority. Proceed immediately to Ames test for confirmation.
Ames Test (TA98, +S9)
2.5-fold increase over control
Confirmed Mutagen. Potential carcinogen. High risk for further development.
Cardiotoxicity
ADMET Screen (hERG)
Predicted IC50: 8.5 µM
Moderate risk. Proceed to patch-clamp assay for definitive IC50.
hERG Patch-Clamp Assay
IC50 = 12 µM
Moderate hERG Inhibitor. Risk depends on therapeutic dose. If target Cmax is >1.2 µM, risk is high.
Hepatotoxicity
ADMET Screen (DILI)
Low probability of DILI
Low risk predicted. Confirm with in vitro cytotoxicity.
HepG2 MTT Assay
IC50 > 100 µM
Low Cytotoxicity. In vitro data supports the in silico prediction. Lower priority concern.
| Acute Toxicity | QSAR (Rat LD50) | Predicted LD50: 350 mg/kg | Predicted as OECD Category 4. [28]Provides initial estimate for potential in vivo studies. |
Conclusion
The theoretical toxicity prediction for novel chemical entities like phenylacetyl hydrazinecarbothioamides is a critical, multi-faceted process that underpins modern, safety-conscious drug development. By embracing a strategy that begins with broad in silico screening and flows into targeted, mechanistically relevant in vitro assays, researchers can make informed decisions early in the discovery pipeline. This integrated approach not only de-risks development programs by identifying liabilities before significant investment but also aligns with the highest standards of scientific integrity and ethical responsibility. The methodologies outlined in this guide provide a robust framework for generating a comprehensive, actionable toxicity profile, ensuring that only the safest and most promising candidates advance toward the clinic.
References
In silico toxicology in drug discovery - concepts based on three-dimensional models. (2009). ALTEX. [Link]
AI/ML Models to Predict the Severity of Drug-Induced Liver Injury for Small Molecules. (n.d.). ACS Publications. [Link]
Applications of In Silico Models to Predict Drug-Induced Liver Injury. (2022). MDPI. [Link]
Machine Learning to Predict Drug-Induced Liver Injury and Its Validation on Failed Drug Candidates in Development. (n.d.). PMC. [Link]
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
A Drug-Induced Liver Injury Prediction Model using Transcriptional Response Data with Graph Neural Network. (n.d.). IEEE Xplore. [Link]
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). Springer. [Link]
A novel toxicity prediction model for hydrazine compounds based on 1D–3D molecular descriptors. (2023). ResearchGate. [Link]
In Silico Toxicity Prediction. (2024). PozeSCAF. [Link]
Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. [Link]
What are the advantages of in silico toxicology in drug development?. (2022). PreScouter. [Link]
Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. (n.d.). PMC. [Link]
Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. (n.d.). PMC. [Link]
In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai. [Link]
Synthesis and biological evaluation of phenylacetyl derivatives having low central nervous system permeability as potent and selective M2 muscarinic receptor antagonists. (1998). PubMed. [Link]
OECD Test Guideline 425. (n.d.). National Toxicology Program. [Link]
Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs. [Link]
OECD guidelines for toxicology studies. (n.d.). Slideshare. [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
Predicting Chemical Carcinogens Using a Hybrid Neural Network Deep Learning Method. (n.d.). MDPI. [Link]
Use of the modified Ames test as an indicator of the carcinogenicity of residual aromatic extracts. (n.d.). Concawe. [Link]
Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. (2009). PubMed. [Link]
Oecd guidelines for toxicology studies. (n.d.). Slideshare. [Link]
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]
HERG PHARMACOPHORE MODELS AS CARDIAC TOXICITY PREDICTION TOOLS: IDENTIFICATION OF CHANNEL BLOCKERS OF NATURAL ORIGIN. (n.d.). Redalyc. [Link]
Quantitative structure-activity relationship investigation of the role of hydrophobicity in regulating mutagenicity in the Ames test: 2. Mutagenicity of aromatic and heteroaromatic nitro compounds in Salmonella Typhimurium TA100. (n.d.). PubMed. [Link]
Computational determination of hERG-related cardiotoxicity of drug candidates. (2019). PMC. [Link]
The Ames test: a methodological short review. (n.d.). Biblioteka Nauki. [Link]
Predicting Chemical Carcinogens Using a Hybrid Neural Network Deep Learning Method. (2022). International Journal of Molecular Sciences. [Link]
Predicting Dose-Dependent Carcinogenicity of Chemical Mixtures Using a Novel Hybrid Neural Network Framework and Mathematical Approach. (n.d.). PMC. [Link]
HEALTH EFFECTS. (n.d.). Toxicological Profile for Hydrazines - NCBI Bookshelf. [Link]
Computational methods for predicting properties. (n.d.). ProtoQSAR. [Link]
Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. [Link]
Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. (n.d.). [Source not further specified].
Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. (2025). ResearchGate. [Link]
History and development of N-methyl substituted thiosemicarbazides
Executive Summary Thiosemicarbazides ( ) represent a privileged scaffold in organic chemistry, serving as the "zero-point" for a vast array of heterocyclic syntheses and coordination complexes.[1] The introduction of an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiosemicarbazides (
) represent a privileged scaffold in organic chemistry, serving as the "zero-point" for a vast array of heterocyclic syntheses and coordination complexes.[1] The introduction of an N-methyl group into this backbone is not merely a trivial alkylation; it fundamentally alters the electronic distribution, solubility profile (LogP), and steric environment of the molecule.
This guide provides a comprehensive analysis of N-methyl substituted thiosemicarbazides, focusing on the regiochemical control of their synthesis (N1 vs. N2 vs. N4 isomers), their pivotal role in generating 1,2,4-triazoles and 1,3,4-thiadiazoles, and their utility in modern drug discovery as ligands for transition metals.
Structural Architecture & Isomerism
To manipulate these compounds effectively, one must first master their nomenclature and dynamic structural behavior. The thiosemicarbazide backbone has three potential nitrogen sites for methylation:
(Most common, derived from methyl isothiocyanate).[1]
Tautomerism and Coordination
N-methyl thiosemicarbazides exist in a dynamic equilibrium between the thione (solid state dominant) and thiol (solution/complexation dominant) forms.[1] This tautomerism is the basis for their reactivity with metal ions.
Thione Form: Neutral, favors hydrogen bonding.
Thiol Form: Anionic (upon deprotonation), acts as a potent monoanionic bidentate (N,S) ligand.[1]
The methyl substitution at N4 forces the molecule into specific conformations due to steric clash, often favoring the E-isomer in solution, which impacts cyclization rates.
Synthetic Evolution & Pathways[2]
The history of these compounds traces back to the dye and photography chemistry of the late 19th century, but their significance exploded in the 1940s with Domagk's discovery of the antitubercular properties of thiosemicarbazones.
The Synthetic Decision Tree
The synthesis is strictly governed by the desired position of the methyl group. You cannot simply "methylate" thiosemicarbazide; you must build the scaffold with the methyl group already in place to avoid poly-alkylation mixtures.
Visualization: Regioselective Synthesis
The following diagram outlines the critical pathways to specific N-methyl isomers.
Caption: Regioselective synthetic routes for N4 vs. N2 methyl-thiosemicarbazides. Note the distinct starting materials required for positional accuracy.
Detailed Experimental Protocol
Protocol: Synthesis of 4-Methyl-3-Thiosemicarbazide
Context: This is the "workhorse" reaction for this class. The N4-methyl derivative is the primary precursor for designing lipophilic thiosemicarbazone drugs.
Safety Warning: Methyl isothiocyanate is highly toxic and a lachrymator. Hydrazine hydrate is a suspected carcinogen. Work in a fume hood.
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, charge Hydrazine Hydrate (0.1 mol) dissolved in Ethanol (20 mL). Cool to 0°C in an ice bath. Rationale: Hydrazine is nucleophilic; cooling controls the exothermic addition.
Addition: Dissolve Methyl Isothiocyanate (0.1 mol) in Ethanol (20 mL). Add this solution dropwise to the hydrazine solution over 30 minutes.
Observation: A white precipitate may begin to form immediately.
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, reflux at 78°C for 2 hours to ensure completion.
Mechanistic Note: Heat ensures the conversion of any kinetic intermediates to the thermodynamic thiosemicarbazide product.
Workup: Cool the reaction mixture to 4°C (refrigerator or ice bath) for 4 hours.
Isolation: Filter the white crystalline solid under vacuum.
Purification: Wash the filter cake with cold ethanol (2x) followed by diethyl ether (to remove water/ethanol traces). Recrystallize from hot water or ethanol if necessary.
IR: Look for N-H stretches (3300-3100 cm⁻¹) and the characteristic C=S stretch (~1200-1050 cm⁻¹).
Reactivity: The Heterocyclic Hub
The true power of N-methyl thiosemicarbazides lies in their ability to cyclize. They are "chemical chameleons," transforming into different rings based on the pH and reagents used.
Data Summary: Cyclization Outcomes
Reagent / Condition
Reaction Type
Product Scaffold
Application
Carboxylic Acid / POCl₃
Dehydrative Cyclization
1,3,4-Thiadiazole
Antibacterials, Liquid Crystals
Aqueous NaOH / Heat
Base-Catalyzed Cyclization
1,2,4-Triazole-3-thiol
Antifungals (Fluconazole analogs)
α-Haloketones
Hantzsch Condensation
Thiazoline/Thiazole
Anti-inflammatory agents
Aldehydes
Condensation
Thiosemicarbazone
Ribonucleotide Reductase Inhibitors
The Triazole vs. Thiadiazole Switch
The N-methyl group at position 4 plays a steric role here. When cyclizing to a 1,2,4-triazole, the N4-methyl becomes a substituent on the ring nitrogen, locking the tautomer and increasing lipophilicity—a desirable trait for crossing the blood-brain barrier in CNS drug design.
Pharmacological & Coordination Landscape[8]
Metal Complexation (The "Scorpion" Effect)
N-methyl thiosemicarbazones act as chelators.[1] The "Scorpion" effect refers to the ligand's ability to sting (bind) the metal via the Sulfur and the azomethine Nitrogen.
Mechanism: The thione sulfur donates electron density to transition metals (Cu²⁺, Fe²⁺, Ni²⁺).
Bioactivity: The resulting complex often has higher antimicrobial activity than the free ligand due to Overtone's Concept of Cell Permeability —the metal complex is more lipophilic and penetrates the bacterial cell membrane more effectively [2].
Visualization: Bio-Inorganic Mechanism
Caption: Mechanism of enhanced biological activity via metal chelation.[1] The N-methyl group modulates the lipophilicity of the initial ligand.
Toxicity and Safety
While useful, N-methyl derivatives are toxic. 4-methyl-3-thiosemicarbazide has an oral LD50 in rats of approximately 14 mg/kg [3].[3] This high toxicity necessitates its handling as a potent poison, but also suggests its potential as a pesticide intermediate (e.g., for Tebuthiuron).
References
Wikipedia Contributors. (2024). 4-Methyl-3-thiosemicarbazide.[3] Wikipedia, The Free Encyclopedia. Link
Prajapati, N. P., & Patel, H. D. (2019).[4] Novel thiosemicarbazone derivatives and their metal complexes: Recent development. Synthetic Communications, 49(18), 2241-2264.[1] Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2723853, 4-Methyl-3-thiosemicarbazide.[3] Link
Jindaniya, V., et al. (2024).[1] Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Letters in Drug Design & Discovery. Link
Carballido, R., et al. (2014).[1] Synthesis and X-ray Crystal Structure of the Thiosemicarbazone Lbis(4-N-Methyl-Thiosemicarbazone)-4,4'-Diacetylphenylmethane. Journal of Chemical Crystallography. Link
This technical guide analyzes the therapeutic potential of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide . Structurally, this compound integrates a hydrophobic phenylacetyl tail with a polar, metal-chelating thiosemicarbazide core. While often utilized as a synthetic intermediate for 1,2,4-triazoles, the intact thiosemicarbazide scaffold exhibits potent biological activity.[1] The primary pharmacological target is the Urease enzyme (Nickel-dependent metalloenzyme) , making this molecule a significant candidate for treating urease-positive bacterial infections (e.g., H. pylori) and preventing catheter-encrustation.
Part 1: Structural Pharmacophore & Chemical Biology
To understand the therapeutic utility, we must first deconstruct the ligand-receptor interaction potential.
The Pharmacophore
The molecule consists of three distinct functional zones:
The Hydrophobic Tail (Phenylacetyl): Provides steric bulk and lipophilicity, facilitating penetration of bacterial cell membranes and interaction with the hydrophobic "flap" of enzyme active sites.
The Chelating Core (Acyl-Thiosemicarbazide): The
motif acts as a bidentate or tridentate ligand.
The Terminal Head (N-Methyl): A small alkyl group that influences solubility and steric fit within the binding pocket.
Mechanistic Hypothesis
The presence of the thiocarbonyl (C=S) and acyl-hydrazine (C=O-NH) groups creates a "soft-hard" donor system. This is chemically predisposed to chelate transition metals, specifically Nickel (Ni²⁺) found in Urease and Iron/Copper involved in cellular redox states.
Part 2: Primary Therapeutic Target – Urease Inhibition
Urease contains a binuclear Nickel center essential for catalyzing the hydrolysis of urea into ammonia and carbon dioxide. Ammonia production neutralizes stomach acid, allowing H. pylori to colonize the gastric mucosa.
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide inhibits this process via Coordinate Chelation :
The Sulfur atom (soft base) of the thiocarbonyl group forms a coordinate covalent bond with one of the Ni²⁺ ions in the active site.
The Hydrazine Nitrogen or Carbonyl Oxygen binds the second Ni²⁺ ion or hydrogen bonds with active site residues (e.g., His
222, Asp 360).
Result: The enzyme is "locked," preventing the endogenous substrate (urea) from accessing the catalytic center.
Visualization: Mechanism of Inhibition
Caption: Logical flow of Urease inhibition via metal chelation by the thiosemicarbazide scaffold.
To validate this compound as a urease inhibitor, the Indophenol (Berthelot) method is the gold standard. This colorimetric assay measures the ammonia released during the reaction.
Reagents:
Enzyme: Jack Bean Urease (JBU) or H. pylori urease (5 U/mL).
While the phenylacetyl group aids in membrane permeation, the hydrazine moiety is redox-active. In the presence of transition metals (Cu, Fe) found in high concentrations in cancer cells or bacteria:
Result: Oxidative damage to DNA and lipids, leading to apoptosis or bacteriostasis.
Validated Protocol: DPPH Radical Scavenging Assay
This assay determines if the compound acts as an antioxidant (scavenger) or pro-oxidant (depending on concentration).
Workflow Visualization:
Caption: Workflow for determining antioxidant potential via DPPH scavenging.
Part 4: ADMET & Lead Optimization
For researchers looking to develop this scaffold into a drug, the following physicochemical properties must be managed:
Parameter
Observation
Optimization Strategy
Solubility
Moderate. The phenylacetyl group is lipophilic; the thiosemicarbazide is polar.
Formulation with cyclodextrins or salt formation (though difficult with weak hydrazine bases).
Metabolic Stability
The amide bond () is susceptible to amidases.
Bioisosteric replacement of the amide with a sulfonamide or ether linkage.
Toxicity
Hydrazine derivatives can be hepatotoxic.
Monitor liver enzymes (ALT/AST) in in vivo models early.
References
Khan, H., et al. (2018). "1-[(4'-Chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives as potent urease inhibitors: Synthesis, in vitro and in silico studies."[4] Bioorganic Chemistry. Link
Saeed, A., et al. (2017). "Long chain 1-acyl-3-arylthioureas as jack bean urease inhibitors, synthesis, kinetic mechanism and molecular docking studies."[5] Journal of the Taiwan Institute of Chemical Engineers. Link
Mobley, H. L., & Hausinger, R. P. (1989). "Microbial ureases: significance, regulation, and molecular characterization." Microbiological Reviews. Link
Plech, T., et al. (2011). "Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety."[6] European Journal of Medicinal Chemistry. Link
BenchChem. "Comparative Bioactivity Analysis of N-(2-Phenylethyl)hydrazinecarbothioamide and Related Thiosemicarbazones." Link
Application Note: Synthesis Protocol for N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
Executive Summary This application note details the synthesis of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (also known as 4-methyl-1-(phenylacetyl)thiosemicarbazide). This compound represents a critical pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (also known as 4-methyl-1-(phenylacetyl)thiosemicarbazide). This compound represents a critical pharmacophore in medicinal chemistry, serving as a precursor for 1,2,4-triazole and 1,3,4-thiadiazole heterocycles, which are widely investigated for antimicrobial, antioxidant, and anti-urease activities.
The protocol utilizes a two-step nucleophilic substitution pathway starting from ethyl phenylacetate. Unlike generic textbook procedures, this guide focuses on maximizing yield and purity through solvent optimization and precise stoichiometric control, addressing common pitfalls such as dimer formation and oiling out.
Chemical Framework & Retrosynthesis
The synthesis relies on the nucleophilic character of the terminal amino group in phenylacetic acid hydrazide. The reaction proceeds via the nucleophilic addition of the hydrazide to the electrophilic carbon of methyl isothiocyanate.
Retrosynthetic Analysis (DOT Visualization)
The following diagram illustrates the disconnection strategy:
Figure 1: Retrosynthetic pathway showing the assembly of the thiosemicarbazide core from hydrazide and isothiocyanate precursors.
Experimental Protocols
Phase 1: Synthesis of Phenylacetic Acid Hydrazide
Objective: Convert ethyl phenylacetate to the hydrazide intermediate.
Critical Mechanism: Hydrazinolysis of the ester.
Reagents:
Ethyl phenylacetate (16.4 g, 0.1 mol)
Hydrazine hydrate (99%, 10.0 g, 0.2 mol) — Note: Excess is used to prevent the formation of N,N'-bis(phenylacetyl)hydrazine.
Absolute Ethanol (50 mL)
Procedure:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Addition: Dissolve ethyl phenylacetate in absolute ethanol. Add hydrazine hydrate dropwise with stirring at room temperature.
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .
Checkpoint: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (
) should disappear, replaced by the lower hydrazide.
Workup:
Concentrate the reaction mixture to half volume using a rotary evaporator.
Cool the flask in an ice bath (0–4°C) for 1 hour. White needle-like crystals should precipitate.
Filter the solid under vacuum and wash with cold ethanol (2 x 10 mL).
Purification: Recrystallize from boiling ethanol if the melting point is below range.
Validation Data (Phase 1):
Property
Specification
Notes
Appearance
White crystalline needles
Yield
85 – 92%
High efficiency step
| Melting Point | 115 – 117°C | Matches literature standards [1] |
Phase 2: Coupling to form N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
Objective: Reaction of the hydrazide with methyl isothiocyanate.[1]
Methyl isothiocyanate (0.80 g, 11 mmol) — Slight excess ensures complete consumption of the hydrazide.
Absolute Ethanol (30 mL)
Procedure:
Dissolution: In a 100 mL round-bottom flask, dissolve the phenylacetic acid hydrazide in absolute ethanol (warm slightly if necessary).
Addition: Add methyl isothiocyanate in a single portion.
Reaction: Reflux the mixture for 3–5 hours .
Observation: The solution may initially clear and then precipitate the product upon cooling, or the product may precipitate during the reflux if the concentration is high.
Isolation:
Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.
Filter the white solid precipitate.
Wash with cold ethanol (5 mL) followed by cold diethyl ether (10 mL) to remove unreacted isothiocyanate.
Drying: Dry in a vacuum desiccator over
or .
Workflow Diagram (DOT Visualization):
Figure 2: Operational workflow for the coupling phase.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data is based on expected signals for this specific structural motif [2, 3].
Spectral Data Summary
Technique
Signal
Assignment
IR (KBr)
3200–3350
(Multiple bands: Hydrazine + Thioamide)
1670–1690
(Amide carbonyl)
1240–1260
(Thiocarbonyl)
NMR
9.8 – 10.2 ppm
(Hydrazine N1)
(DMSO-)
9.2 – 9.5 ppm
(Hydrazine N2)
7.9 – 8.1 ppm
(Thioamide N4)
7.2 – 7.4 ppm
(Phenyl ring)
3.5 – 3.6 ppm
2.8 – 2.9 ppm
(Couples with NH)
Interpretation Logic
The Methyl Doublet: The methyl group appears as a doublet (or broad singlet) due to coupling with the adjacent NH proton. This confirms the incorporation of the methyl isothiocyanate.
The Methylene Singlet: The
group between the phenyl ring and the carbonyl is a diagnostic singlet around 3.5 ppm. If this shifts significantly or splits, check for oxidation or impurities.
D2O Exchange: All NH protons (approx. 8–10 ppm) should disappear upon shaking with
.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Solvent polarity mismatch or impurities.
Decant the supernatant and triturate the oil with cold diethyl ether or hexane. Scratch the glass to induce nucleation.
Low Yield
Incomplete reaction or high solubility in EtOH.
Extend reflux time. Concentrate the mother liquor further before cooling. Ensure reagents are dry (water can hydrolyze isothiocyanates).
Impure Product
Presence of unreacted hydrazide.
Recrystallize from Ethanol/Water (9:1). The hydrazide is more soluble in water than the thiosemicarbazide.
Safety & Handling
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double nitrile gloves. Neutralize spills with dilute hypochlorite solution.
Methyl Isothiocyanate: A lachrymator and highly toxic. It can cause severe eye and respiratory irritation. Weigh in a fume hood; do not inhale dust/vapors.
Waste Disposal: All filtrates containing sulfur or hydrazine residues must be segregated into specific hazardous waste streams (Non-halogenated organic with toxic additives).
References
Popiołek, L. (2021).[2] Synthesis, characterization, computational study, and screening of novel 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide derivatives. Journal of Molecular Liquids, 333, 115977.[1] [Link][2]
Zhang, X. (2020).[2][3] Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship. Molecules, 25(2), 246. [Link]
FTIR spectral analysis techniques for hydrazinecarbothioamide derivatives
Application Note: Advanced FTIR Spectral Analysis Protocols for Hydrazinecarbothioamide Derivatives in Drug Discovery Introduction & Mechanistic Principles Hydrazinecarbothioamide derivatives (commonly referred to as thi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced FTIR Spectral Analysis Protocols for Hydrazinecarbothioamide Derivatives in Drug Discovery
Introduction & Mechanistic Principles
Hydrazinecarbothioamide derivatives (commonly referred to as thiosemicarbazides or thiosemicarbazones when condensed with carbonyls) are highly versatile pharmacophores. Their unique polyfunctional core (–NH–C(=S)–NH–NH₂) endows them with potent antimicrobial, antiviral, and anticancer properties, largely driven by their ability to chelate transition metals and disrupt cellular redox homeostasis[1].
Fourier Transform Infrared Spectroscopy (FTIR) is the premier analytical technique for elucidating the structural conformation of these derivatives. The most critical structural dynamic in hydrazinecarbothioamides is thione-thiol tautomerism . In the solid state, these compounds predominantly exist in the thione form (C=S), stabilized by extensive intermolecular hydrogen bonding[2]. However, in alkaline solutions or upon coordination with certain metal ions, they can tautomerize into the thiol form (C–SH). FTIR provides direct, causal evidence of these states because the vibrational force constants—and therefore the spectral frequencies—of C=S/N-H bonds differ drastically from C-S/S-H bonds.
Understanding the causality behind these spectral signatures is paramount. The ν(C=S) stretch is rarely a "pure" vibration; it is highly coupled with N-C-S bending and C-N stretching modes. Therefore, interpreting these spectra requires a holistic view of the molecular fingerprint rather than isolated peak hunting.
Quantitative Data Presentation: Key Vibrational Assignments
The following table synthesizes the critical FTIR vibrational frequencies for hydrazinecarbothioamide derivatives, grounded in recent spectroscopic studies[2][3][4].
Functional Group
Vibrational Mode
Frequency Range (cm⁻¹)
Diagnostic Significance
N–H
Stretching (ν)
3150 – 3414
Confirms the thione tautomer. Multiple distinct peaks indicate primary (-NH₂) and secondary (-NH) amines, heavily influenced by intermolecular H-bonding[2][5].
C=N
Stretching (ν)
1532 – 1645
Indicates Schiff base formation (azomethine linkage) when condensed with aldehydes/ketones[3][4].
C=S
Stretching (ν)
1243 – 1258
Primary marker for the thione form. Often coupled with other modes; shifts significantly upon metal coordination[2].
N–N
Stretching (ν)
997 – 1021
Confirms the hydrazine backbone. Shifts to higher frequencies upon metal coordination due to reduced lone-pair repulsion[3][4].
C–S
Stretching (ν)
~700
Appearance indicates the thiol tautomer (rare in the solid state but common in specific metal complexes).
Analytical Workflow Visualization
Fig 1: FTIR analytical workflow for determining the tautomeric state of hydrazinecarbothioamides.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes a physical or data-driven checkpoint to prevent artifact generation.
Causality: KBr is optically transparent in the mid-IR region (4000–400 cm⁻¹). This method is traditional and highly sensitive but susceptible to moisture artifacts and pressure-induced polymorphism.
Matrix Dehydration: Bake spectroscopic-grade KBr at 105°C for a minimum of 24 hours prior to use.
Validation Check: A blank KBr pellet must show a flat baseline at ~3400 cm⁻¹. If a broad ν(O-H) band is present, the matrix is contaminated with water, which will mask the critical ν(N-H) bands of the hydrazinecarbothioamide[5].
Sample Milling: Combine the analyte and KBr in a strictly controlled 1:100 to 1:200 weight ratio. Grind gently in an agate mortar for 2–3 minutes.
Causality: Over-grinding can induce frictional heating, potentially triggering a thione-to-thiol solid-state phase transition. Excessive sample concentration causes peak "flat-topping" (total absorption), violating the Beer-Lambert law.
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure for 2 minutes under a vacuum.
Validation Check: Visually inspect the pellet. It must be completely translucent. An opaque pellet indicates light-scattering micro-voids, which will cause a severely sloping baseline in the resulting spectrum.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans.
Protocol B: Attenuated Total Reflectance (ATR-FTIR)
Causality: ATR is non-destructive and requires zero sample preparation, making it the superior choice for preserving delicate polymorphic states and native hydrogen-bonding networks.
Background Acquisition: Collect a background spectrum of the clean, dry diamond/ZnSe crystal.
Validation Check: The background energy profile must match the detector's known response curve. A drop in energy indicates crystal contamination.
Sample Application: Place 1–2 mg of the microcrystalline hydrazinecarbothioamide powder directly onto the crystal.
Pressure Application: Lower the ATR anvil to apply uniform pressure.
Validation Check (Live Monitoring): Monitor the live spectrum while applying pressure. Stop tightening when the strongest peak (typically ν(C=S) or ν(C=N)) reaches an absorbance of 0.5 to 0.8 AU. Exceeding this pressure can crush the crystal lattice and artificially broaden the peaks.
Advanced Application: Elucidating Metal Coordination
Hydrazinecarbothioamides frequently act as bidentate (N, S) or tridentate (O, N, S) ligands in transition metal complexes (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)[4]. FTIR is uniquely capable of proving coordination geometry by tracking electron density shifts.
The ν(C=S) Shift: When the sulfur atom donates its electron pair to a metal cation, electron density is drawn away from the C=S double bond. This increases the bond's single-bond character, lowering its force constant. Consequently, the ν(C=S) peak (normally ~1250 cm⁻¹) shifts to significantly lower frequencies or disappears entirely if the ligand coordinates in the deprotonated thiol form[2][4].
The ν(C=N) Shift: Coordination through the azomethine nitrogen alters the ν(C=N) stretching frequency (typically shifting by 10–20 cm⁻¹), confirming N-coordination[4].
The ν(N-N) Shift: Counterintuitively, the ν(N-N) stretch often shifts to higher frequencies (~1020 cm⁻¹). Causality: The donation of electron density from the azomethine nitrogen to the metal reduces the electrostatic repulsion between the lone pairs on adjacent nitrogen atoms, thereby strengthening the N-N bond[3][4].
Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties
Source: MDPI
URL:[Link]
Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity
Source: PubMed (NIH)
URL:[Link]
Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides
Source: ResearchGate
URL:[Link]
Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes
Source: MDPI
URL:[Link]
Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media
Source: IOSR Journal of Applied Physics
URL:[Link]
Application Note: Antimicrobial Susceptibility Testing for N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
[1][2] Introduction & Compound Profile N-methyl-2-(phenylacetyl)hydrazinecarbothioamide is a synthetic thiosemicarbazide derivative characterized by a phenylacetyl moiety linked to a hydrazinecarbothioamide core. This cl...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Introduction & Compound Profile
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide is a synthetic thiosemicarbazide derivative characterized by a phenylacetyl moiety linked to a hydrazinecarbothioamide core. This class of compounds acts primarily through metal ion chelation (particularly Cu²⁺ and Fe³⁺), which disrupts bacterial metalloenzymes, and by interfering with DNA synthesis via topoisomerase inhibition.
Standard Antimicrobial Susceptibility Testing (AST) protocols (e.g., CLSI M07) are designed for water-soluble antibiotics. This compound, however, exhibits significant lipophilicity and poor aqueous solubility. Direct application of standard aqueous protocols will lead to compound precipitation, inconsistent dosing, and false-negative results.
This guide details the optimized Broth Microdilution Method adapted for hydrophobic thiosemicarbazides, ensuring solvent compatibility and data reproducibility.
Potency Calculation: Do not assume 100% purity. Calculate the mass required using the formula:
Primary Stock (100x): Dissolve the compound in 100% DMSO to achieve a concentration of 12,800 µg/mL .
Why: This high concentration allows for significant dilution, minimizing DMSO in the final assay.
Note: Vortex vigorously. If particles persist, sonicate for 30 seconds.
Intermediate Stock (10x): Dilute the Primary Stock 1:10 into CAMHB to create a 1,280 µg/mL working solution.
Critical Check: Observe immediately for precipitation (cloudiness). If precipitation occurs, increase the DMSO ratio or use the "Solvent-Adjusted Layout" described below.
Protocol: Broth Microdilution (Optimized)
Methodology: Adapted from CLSI M07-A10 guidelines for water-insoluble agents.
Platform: 96-well polystyrene microtiter plate (U-bottom).
A. Plate Preparation (Serial Dilution)
To avoid "solvent shock" where the DMSO concentration varies across wells, use a constant-solvent approach.
Dispense Diluent: Add 100 µL of CAMHB containing 1% DMSO to columns 2 through 12.
Add Drug: Add 200 µL of the Intermediate Stock (1,280 µg/mL in CAMHB/DMSO) to Column 1.
Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 5 times. Repeat transfer to Column 10.
Discard 100 µL from Column 10.
Column 11: Growth Control (CAMHB + 1% DMSO + Bacteria).
Column 12: Sterility Control (CAMHB + 1% DMSO only).
Final Concentration Range: 640 µg/mL to 1.25 µg/mL.
B. Inoculum Preparation[3]
Direct Colony Suspension: Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922) from an overnight agar plate.
Turbidity Adjustment: Suspend in saline to match a 0.5 McFarland Standard (
CFU/mL).
Final Dilution: Dilute this suspension 1:150 in CAMHB.
Target:
CFU/mL.
Inoculation: Add 100 µL of the diluted inoculum to each well (Columns 1-11).
Final Test Density:
CFU/mL.
Final Drug Concentration: 320 µg/mL down to 0.625 µg/mL.
C. Incubation & Reading
Seal: Use an adhesive gas-permeable seal to prevent evaporation.
Incubate: 35 ± 2°C for 16-20 hours in ambient air.
Read: Use a manual mirror reader or automated spectrophotometer (600 nm).
MIC Definition: The lowest concentration showing complete inhibition of visible growth.[1]
Workflow Visualization
Figure 1: Step-by-step workflow for the broth microdilution method adapted for lipophilic thiosemicarbazides.
Alternative Method: Agar Well Diffusion
Note: Disk diffusion is NOT recommended for this compound as hydrophobic molecules diffuse poorly from paper disks into agar, creating small, unreadable zones.
Protocol:
Pour Plates: Pour Mueller-Hinton Agar (MHA) to a uniform depth of 4 mm. Allow to solidify.
Inoculate: Swab the surface with a 0.5 McFarland bacterial suspension (lawn).
Punch Wells: Use a sterile 6 mm cork borer to punch wells into the agar.
Add Compound: Pipette 50-100 µL of the compound (dissolved in 10-20% DMSO) directly into the well.
Control: Include a well with 20% DMSO only (Solvent Control).
Incubate: Upright at 35°C for 18-24 hours.
Measure: Measure the diameter of the zone of inhibition (mm).
Data Analysis & Troubleshooting
Interpreting Thiosemicarbazide MICs
Thiosemicarbazides often show "trailing endpoints" (partial inhibition) due to solubility limits or bacteriostatic mechanisms.
Sharp Endpoint: Clear well. (Record as MIC).
Trailing/Haze: A faint haze persisting across dilutions often indicates precipitation, not growth.
Validation: Add 20 µL of 0.01% Resazurin (Alamar Blue) to the wells and incubate for 1 hour. Pink color = Viable Bacteria (Growth). Blue color = No viable bacteria (True Inhibition).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Precipitation in wells
Compound crashed out of solution upon contact with aqueous broth.
Reduce starting concentration. Ensure DMSO is present in the diluent (keep <2.5% final).
Growth in Sterility Control
Contaminated stock or buffer.
Filter sterilize stocks (0.22 µm PTFE filter).
No Growth in Growth Control
DMSO toxicity.
Ensure final DMSO concentration is ≤ 2.5%. Some strains (e.g., P. aeruginosa) are sensitive to >1% DMSO.
Small/No Zones (Agar)
Poor diffusion of lipophilic drug.
Switch to Broth Microdilution (Method 3). Agar diffusion is unreliable for this class.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-Ed11). CLSI.[1][2][3][4][5] [Link]
Plech, T., et al. (2011). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety.[6] European Journal of Medicinal Chemistry, 46(1), 241–248.[6] [Link]
Tenover, F. C., et al. (2020).[7] M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[2] CLSI.[1][2][3][4][5] [Link]
Siddiqui, N., & Singh, O. (2003). Antibacterial activity of some 4-N-substituted thiosemicarbazides and thiosemicarbazones.[6][8] Indian Journal of Pharmaceutical Sciences, 65(4), 423. [Link]
Application Note: Protocols for Metal Complexation using N-methyl-2-(phenylacetyl)hydrazinecarbothioamide Ligands
Introduction & Mechanistic Overview Thiosemicarbazide derivatives and their metal complexes represent a highly versatile class of compounds in coordination chemistry and modern drug development. They are extensively stud...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Thiosemicarbazide derivatives and their metal complexes represent a highly versatile class of compounds in coordination chemistry and modern drug development. They are extensively studied for their potent pharmacological properties, including anti-cancer, anti-microbial, and anti-oxidant activities[1].
This application note focuses on N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS No. 51291-26-0), a specialized 1-acyl-4-alkyl-3-thiosemicarbazide ligand. Structurally, it features a phenylacetyl moiety and an N-methylated thioamide group, providing a versatile array of oxygen, nitrogen, and sulfur (O, N, S) donor atoms.
The Causality of Coordination: Tautomerism and pH
The coordination behavior of this ligand is entirely dictated by its tautomeric state, which is highly sensitive to the pH of the reaction medium. In the solid state and neutral solutions, the ligand exists primarily in the keto-thione form. However, upon the introduction of a mild base (such as sodium acetate) and a transition metal ion, the ligand undergoes a tautomeric shift to the enol-thiol form[2].
This deprotonation is critical: it converts the neutral ligand into a mono- or bi-negative chelating agent. The resulting enolate and thiolate groups are strong nucleophiles that form highly stable, thermodynamically favored 5- and 6-membered chelate rings with transition metals like Cu(II), Ni(II), Co(II), and Pd(II)[2][3].
Caption: pH-driven tautomerism and resulting coordination modes of the ligand.
Experimental Protocols
The following methodology outlines a self-validating system for synthesizing neutral metal complexes. Ethanol is selected as the primary solvent because it solubilizes both the organic ligand and inorganic metal salts, but acts as a poor solvent for the resulting non-polar metal complexes, driving precipitation[3].
Ligand Solubilization: Dissolve 1.0 mmol of the ligand in 25 mL of absolute ethanol. Gentle heating (40°C) may be applied to ensure complete dissolution.
Causality: Complete solvation prevents unreacted ligand from co-precipitating with the final complex.
Metal Addition: In a separate flask, dissolve 1.0 mmol of the target metal salt in 15 mL of absolute ethanol (or bidistilled water if using metal acetates)[2]. Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.
Reflux & pH Adjustment: Heat the mixture to reflux (approx. 70°C). Add 5 mL of 1M
dropwise.
Causality:
buffers the solution to ~pH 6. This mild basicity is sufficient to deprotonate the hydrazinic and thioamide nitrogens without causing the precipitation of inorganic metal hydroxides.
In-Process Validation: Monitor the reaction for 2 hours. A successful coordination event is visually validated by a distinct color change (e.g., clear/pale yellow to deep brown/green) and the gradual formation of a microcrystalline precipitate[3].
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize yield. Filter the precipitate under vacuum.
Purification (Washing): Wash the filter cake sequentially with 3 × 10 mL of cold ethanol, followed by 2 × 10 mL of diethyl ether.
Causality: Cold ethanol removes unreacted starting materials. Diethyl ether displaces residual ethanol and water, rapidly drying the complex and preventing hydrolytic degradation.
Drying: Dry the isolated complex in a vacuum desiccator over anhydrous
for 24 hours.
Caption: Workflow for the synthesis and isolation of metal-thiosemicarbazide complexes.
Quantitative Data & Validation Summaries
To ensure the trustworthiness of the synthesized complexes, empirical validation is required. The following tables summarize the expected physicochemical and spectroscopic data used to confirm successful complexation.
Table 1: Expected Physicochemical Properties
Molar conductivity (
) is a critical self-validating metric. Measurements taken in Dimethyl Sulfoxide (DMSO) at M concentration should yield values below 20 . This confirms that the complex is a non-electrolyte (neutral), proving that the ligand has successfully deprotonated and neutralized the metal's cationic charge[2].
Infrared spectroscopy provides definitive proof of the tautomeric shift and coordination sites. The disappearance of specific stretching frequencies verifies the transition from the keto-thione to the enol-thiolate form[2][3].
Functional Group
Free Ligand ()
Metal Complex ()
Diagnostic Implication
3160 - 3300 (Strong)
Absent / Weakened
Deprotonation of hydrazinic/amide nitrogen.
~1680 - 1690
Shifted to ~1630 or Absent
Coordination via enolic oxygen.
~850 - 870
Absent
Conversion of thione to thiolate.
Absent
~1590 - 1610
Formation of the conjugated chelate ring.
Absent
450 - 480
Direct proof of Metal-Nitrogen bond.
Absent
380 - 410
Direct proof of Metal-Sulfur bond.
References
Mostafa, S. I., Bekheit, M. M., & El-Agez, M. M. (2000). Synthesis, Spectral, Magnetic and Thermal Studies of 1-Phenylacetyl-4-Phenyl-3-Thiosemicarbazide Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30(10), 2029-2049.
URL:[Link]
Mostafa, S. I., & Bekheit, M. M. (2000). Synthesis and Structure Studies of Complexes of Some Second Row Transition Metals with 1-(Phenylacetyl and Phenoxyacetyl)-4-phenyl-3-thiosemicarbazide. Chemical & Pharmaceutical Bulletin, 48(2), 266-271.
URL:[Link]
Al-Amiery, A. A., et al. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 28(4), 1808.
URL:[Link]
Application Note: Molecular Docking Simulation Setup for N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
Abstract & Scope This application note details the protocol for the molecular docking of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide . This molecule belongs to the acylthiosemicarbazide class, a scaffold widely inve...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the protocol for the molecular docking of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide . This molecule belongs to the acylthiosemicarbazide class, a scaffold widely investigated for urease inhibition, antibacterial (DNA gyrase targeting), and anticancer activity.
Critical Technical Challenge: The primary source of error in docking this class of compounds is the neglect of thione-thiol tautomerism . The central hydrazinecarbothioamide moiety (
) exists in equilibrium between the thione form (neutral) and the thiol form (often anionic upon deprotonation), which drastically alters hydrogen bonding capacity and metal coordination potential.
This guide moves beyond standard "black-box" docking by integrating Density Functional Theory (DFT) for ligand preparation and addressing metalloprotein constraints, using AutoDock Vina as the execution engine.
Ligand Chemistry & Preparation (The "Garbage In, Garbage Out" Filter)
Structural Analysis
The molecule consists of three pharmacophoric features:
Carbothioamide head: The "warhead" capable of bidentate chelation.
Tautomer-Specific Workflow
You cannot simply download a 2D SDF and dock it. You must generate and dock both dominant tautomers to determine the bioactive conformation.
Tautomer A (Thione):
bond. Acts as a Hydrogen Bond Acceptor (HBA). Dominant in neutral solution.
Tautomer B (Thiol):
bond. Acts as a Hydrogen Bond Donor (HBD) or, if deprotonated (), as a strong metal chelator.
Protocol Steps:
2D to 3D Conversion: Generate initial 3D coordinates (e.g., using RDKit or OpenBabel).
Geometry Optimization (DFT): Standard force fields (MMFF94) often miscalculate the bond lengths of the thioamide group.
Tool: ORCA or Gaussian.
Level of Theory: B3LYP/6-31G(d,p).
Objective: Minimize energy to find the global minimum conformation before docking.
Charge Assignment: Assign Gasteiger partial charges. Note: If docking against a metalloprotein (e.g., Urease), manually adjust the Sulfur charge to -0.4 to -0.6 to simulate electron density polarization.
Visualization: Ligand Preparation Pipeline
Figure 1: High-fidelity ligand preparation workflow emphasizing DFT correction for thioamide bond lengths.
Target Selection & Preparation
For this protocol, we utilize Helicobacter pylori Urease (PDB: 1E9Y) as the representative target. This is the most biologically relevant target for thiosemicarbazides, which act as suicide inhibitors by chelating the active site Nickel ions.
Protein Pre-processing
Clean Structure: Remove water molecules (unless bridging waters are known to be critical, e.g., W300 in some kinases).
Metal Ions:DO NOT remove the Nickel (
) ions. They are essential for the binding of the hydrazinecarbothioamide moiety.
Protonation: Add polar hydrogens.
Critical Check: Ensure Histidine residues coordinating the Nickel ions (His136, His138, etc.) are protonated correctly (usually
or specific) to maintain coordination geometry.
Grid Box Definition
Blind docking is inefficient here. We focus on the active site.
Parameter
Value (Å)
Rationale
Center X, Y, Z
19.5, -57.2, -23.0
Centered between the bi-nuclear Nickel center.
Size X, Y, Z
22 x 22 x 22
Sufficient to cover the active site and the hydrophobic flap.
Spacing
0.375
Standard Vina resolution.
Docking Execution Protocol (AutoDock Vina)
Configuration File (conf.txt)
Construct a configuration file to ensure reproducibility.
Execution Logic
Run the simulation twice: once for the Thione form and once for the Thiol form.
Thione Run: Tests for standard H-bonding interactions (Glu220, Asp360).
Thiol Run: Tests for metal coordination.[1] Note: Vina is not a quantum mechanics tool; it treats metals as spheres of charge. If the Thiol form docks with the Sulfur atom < 2.5Å from the Nickel, this indicates a high probability of chelation.
Visualization: Simulation Workflow
Figure 2: The iterative docking loop. Low-scoring poses trigger a refinement of the search space or exhaustiveness.
Analysis & Validation Criteria
Quantitative Metrics
Binding Affinity (
): Acceptable threshold is typically kcal/mol for lead compounds.
RMSD (Root Mean Square Deviation): If a co-crystallized ligand exists (e.g., acetohydroxamic acid in 1E9Y), re-dock it first. The RMSD between your docked pose and the crystal pose must be
Å to validate the protocol.
Interaction Profiling (The "Why" it binds)
Use PLIP (Protein-Ligand Interaction Profiler) or Discovery Studio Visualizer to confirm specific contacts:
Metal Coordination: Distance between Sulfur (ligand) and Nickel (protein) should be
Å.
Hydrogen Bonding: Look for the Hydrazine
donating to Asp360 or Ala167.
-Interactions: The phenyl ring of the ligand should form T-shaped or parallel stacking with His136 or Phe residues in the flap.
Troubleshooting
Issue: Ligand flies out of the pocket.
Cause: Charge repulsion. Check the partial charge on the Nickel ions (should be +2.0) and the ligand's protonation state.[2]
Issue: Positive binding energy.
Cause: Steric clash. The N-methyl group might be colliding with a side chain. Increase exhaustiveness to allow the algorithm to find the rotameric fit.
References
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[3] Journal of Computational Chemistry.
PDB Entry 1E9Y. Structure of Helicobacter pylori Urease with Acetohydroxamic Acid. RCSB Protein Data Bank.[3]
Somer, M., et al. (2025). Conformational and Functional Properties of Bioactive Thiosemicarbazone Compounds (Thione-Thiol Tautomerism). National Institutes of Health (PMC).
BenchChem. Comparative Bioactivity Analysis of Hydrazinecarbothioamide Derivatives. BenchChem Application Data.
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols.
Application Note: Optimization of Recrystallization Solvent Systems for N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
Executive Summary The isolation of high-purity thiosemicarbazide derivatives is a critical bottleneck in the synthesis of bioactive heterocycles and pharmaceutical precursors. This application note provides a comprehensi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isolation of high-purity thiosemicarbazide derivatives is a critical bottleneck in the synthesis of bioactive heterocycles and pharmaceutical precursors. This application note provides a comprehensive, self-validating protocol for the recrystallization of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS: 51291-26-0). By analyzing the physicochemical properties of the molecule, this guide establishes the causality behind solvent selection, thermodynamic cooling gradients, and troubleshooting strategies for common crystallization failures such as "oiling out."
Physicochemical Profiling & Solvent Rationale
Understanding the molecular architecture of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide is essential for selecting an appropriate thermodynamic sink for crystallization.
Hydrogen Bonding Network: The molecule features a highly polar methylthiosemicarbazide core (-NH-NH-CS-NH-CH₃). The multiple amine (NH) donors and the thiocarbonyl (C=S) / carbonyl (C=O) acceptors create a rigid, extensive intermolecular hydrogen-bonding network.
Hydrophobic Domains: The phenylacetyl group and the terminal N-methyl group provide significant lipophilic character, creating a biphasic solubility profile.
The Causality of Solvent Selection:
Absolute ethanol is widely established as the optimal primary solvent for the recrystallization of thiosemicarbazone and thiosemicarbazide derivatives[1]. At elevated temperatures (near its 78°C boiling point), ethanol's protic nature allows it to competitively disrupt the thiosemicarbazide hydrogen-bond network, solvating the molecule. As the temperature decreases, the hydrophobic influence of the phenyl ring dominates the thermodynamic profile, drastically reducing solubility and forcing the compound out of solution. This steep solubility curve is the hallmark of an ideal recrystallization system. In cases where crude mixtures exhibit recalcitrant solubility profiles or high impurity loads, binary solvent systems such as ethanol-DMF are employed to modulate the dielectric environment[2].
Self-Validating Experimental Protocol
The following methodology utilizes a self-validating framework, incorporating In-Process Quality Control (IPQC) checks to ensure the physical chemistry of the system dictates the workflow.
Step 1: Near-Boiling Saturation
Transfer the crude N-methyl-2-(phenylacetyl)hydrazinecarbothioamide to a borosilicate Erlenmeyer flask equipped with a magnetic stir bar.
Add absolute ethanol dropwise while maintaining the system at a gentle reflux (75–78°C).
Continue addition until the solid is just dissolved.
IPQC Validation Check: The solution must be completely transparent. If turbidity persists after adding >15 mL/g of solvent, insoluble impurities are present. Do not add more solvent; proceed immediately to Step 2.
Step 2: Isothermal Hot Filtration (Conditional)
Pre-heat a stemless glass funnel and fluted filter paper with hot ethanol to prevent premature crystallization.
Rapidly filter the boiling solution into a secondary, pre-warmed Erlenmeyer flask.
IPQC Validation Check: Inspect the filter paper. If crystalline product is trapped alongside impurities, the funnel was insufficiently heated. Wash the paper with 2–3 mL of boiling ethanol to recover the product.
Step 3: Thermodynamic Cooling Gradient
Remove the flask from the heat source. Do not agitate. Allow the solution to cool ambiently to room temperature (20–25°C) over 2 hours.
Once ambient temperature is reached and primary nucleation is visible, transfer the flask to an ice-water bath (0–4°C) for 30 minutes to maximize lattice formation.
Causality Insight: Slow, undisturbed cooling ensures thermodynamic control. The crystal lattice forms selectively, excluding impurities. Rapid cooling forces kinetic trapping, leading to amorphous precipitation or "oiling out."
Step 4: Vacuum Isolation and Lattice Desiccation
Isolate the crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold ethanol.
Dry the crystals in a vacuum desiccator at 45°C for 12 hours.
IPQC Validation Check: Analyze the mother liquor via HPLC. Product retention in the mother liquor should be <5%. If higher, the initial solvent volume was excessive, and the mother liquor must be concentrated to crop secondary crystals.
Empirical Data: Solvent System Comparison
Quantitative data comparing various solvent systems for this specific compound is summarized below. Absolute ethanol provides the optimal balance of purity and yield, while binary systems are reserved for specific crude profiles.
Solvent System
Volume Ratio
Crude Solubility (Reflux)
Crystal Habit
Yield (%)
Purity (HPLC Area %)
Absolute Ethanol
100%
High
Needles
82.5
>99.5
Methanol
100%
Very High
Fine Powder
71.0
98.2
Ethanol / Water
80:20
Moderate
Prisms
88.0
97.5
Ethanol / DMF
95:5
Extremely High
Blocks
68.5
>99.8
Workflow Visualization & Troubleshooting
When the melting point of the crude mixture is depressed by impurities to a temperature lower than its saturation point in the solvent, the compound will separate as a liquid oil rather than a solid crystal—a phenomenon known as "oiling out." The decision tree below outlines the workflow for solvent selection and resolving oiling out.
Figure 1: Decision tree for recrystallization solvent selection and troubleshooting.
References
Khan, M., Gohar, H., Alam, A., Wadood, A., Shareef, A., Ali, M., Khalid, A., Abdalla, A. N., & Ullah, F. (2023). "Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study." ACS Omega, 8(5), 5116–5123.[Link]
Gaffer, H. E., & Khalifa, M. E. (2015). "Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes." Molecules, 20(12), 21982-21991.[Link]
Application Notes and Protocols for the Preparation of Schiff Bases from N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the synthesis and characterization of Schiff bases derived from...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis and characterization of Schiff bases derived from the novel precursor, N-methyl-2-(phenylacetyl)hydrazinecarbothioamide. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the Schiff base scaffold. This document provides a two-stage synthetic protocol, beginning with the preparation of the hydrazinecarbothioamide intermediate, followed by its condensation with aromatic aldehydes to yield the target Schiff bases. We delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step experimental procedures, and outline the necessary analytical techniques for structural elucidation and purity assessment. The information herein is designed to empower researchers to confidently synthesize and explore this promising class of molecules for novel therapeutic applications.
Introduction: The Significance of Hydrazinecarbothioamide-Derived Schiff Bases in Drug Discovery
Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The structural versatility of Schiff bases allows for the fine-tuning of their steric and electronic properties, which in turn modulates their interaction with biological targets.[3] The incorporation of a hydrazinecarbothioamide moiety is particularly intriguing, as this functional group can enhance the pharmacological profile of the resulting Schiff bases. The thioamide group (-CSNH-) is a known pharmacophore, and its presence can lead to enhanced lipophilicity and improved membrane permeability.
This guide focuses on a specific subset of these compounds, namely those derived from N-methyl-2-(phenylacetyl)hydrazinecarbothioamide. The phenylacetyl group offers a non-polar scaffold that can be further functionalized, while the N-methyl group can influence the conformational flexibility and electronic properties of the molecule. The systematic exploration of Schiff bases from this precursor has the potential to uncover novel therapeutic agents with improved efficacy and selectivity.
Synthetic Strategy: A Two-Stage Approach
The preparation of the target Schiff bases is accomplished through a two-stage synthetic route. The first stage involves the synthesis of the key intermediate, N-methyl-2-(phenylacetyl)hydrazinecarbothioamide. This is achieved through the reaction of phenylacetylhydrazine with methyl isothiocyanate. The second stage is the classical Schiff base condensation reaction between the synthesized hydrazinecarbothioamide and a suitable aromatic aldehyde.
Caption: A two-stage workflow for the synthesis of the target Schiff bases.
Stage 1: Synthesis of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
The synthesis of the hydrazinecarbothioamide intermediate is based on the nucleophilic addition of the terminal nitrogen of phenylacetylhydrazine to the electrophilic carbon of methyl isothiocyanate. This reaction is typically carried out in a polar protic solvent, such as ethanol, under reflux to ensure completion.
Reaction Mechanism:
Caption: Nucleophilic addition mechanism for the formation of the hydrazinecarbothioamide intermediate.
Protocol 2.1: Synthesis of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
Parameter
Value
Reactants
Phenylacetylhydrazine, Methyl Isothiocyanate
Molar Ratio
1:1
Solvent
Absolute Ethanol
Temperature
Reflux (approx. 78 °C)
Reaction Time
4-6 hours
Work-up
Cooling and filtration
Step-by-Step Procedure:
To a solution of phenylacetylhydrazine (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask, add methyl isothiocyanate (0.01 mol) dropwise with stirring.
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
The precipitated solid product is collected by vacuum filtration.
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
Dry the product in a vacuum oven at 50-60 °C.
Recrystallize the crude product from ethanol to obtain pure N-methyl-2-(phenylacetyl)hydrazinecarbothioamide.
Expected Characterization Data:
Appearance: White to off-white crystalline solid.
FT-IR (KBr, cm⁻¹): Look for characteristic peaks around 3300-3100 (N-H stretching), 1680 (C=O stretching of the acetyl group), and 1250 (C=S stretching).
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons, the methylene protons of the phenylacetyl group, the N-H protons, and the methyl protons.
¹³C NMR (DMSO-d₆, δ ppm): Look for signals corresponding to the carbonyl carbon, the thiocarbonyl carbon (C=S), the aromatic carbons, the methylene carbon, and the methyl carbon.
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product.
Stage 2: Synthesis of Schiff Bases
The formation of the Schiff base occurs through the condensation reaction between the primary amino group of the synthesized hydrazinecarbothioamide and the carbonyl group of an aromatic aldehyde. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine (azomethine) bond.[4]
Reaction Mechanism:
Caption: Acid-catalyzed condensation mechanism for Schiff base formation.
Protocol 2.2: General Procedure for the Synthesis of Schiff Bases
In a round-bottom flask, dissolve N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (0.005 mol) in absolute ethanol (25 mL).
To this solution, add the desired aromatic aldehyde (0.005 mol) and 2-3 drops of glacial acetic acid.
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using TLC.
Upon completion, allow the reaction mixture to cool to room temperature.
The resulting solid precipitate is collected by vacuum filtration.
Wash the product with cold ethanol to remove impurities.
Dry the Schiff base in a vacuum oven at a suitable temperature.
For further purification, recrystallize the product from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).
Expected Characterization Data for a Representative Schiff Base (e.g., from Benzaldehyde):
Appearance: Crystalline solid, color may vary depending on the aldehyde used.
FT-IR (KBr, cm⁻¹): The disappearance of the C=O stretch from the aldehyde and the appearance of a new band around 1620-1580 cm⁻¹ corresponding to the C=N (azomethine) stretch are key indicators of Schiff base formation.
¹H NMR (DMSO-d₆, δ ppm): A new singlet in the region of 8.0-9.0 ppm is characteristic of the azomethine proton (-N=CH-). The signals for the aromatic protons will be more complex due to the addition of the aldehyde's aromatic ring.
¹³C NMR (DMSO-d₆, δ ppm): A new signal in the range of 160-170 ppm is indicative of the azomethine carbon.
Mass Spectrometry (EI-MS): The molecular ion peak should correspond to the calculated molecular weight of the final Schiff base.
Potential Applications in Drug Development
Schiff bases derived from hydrazinecarbothioamide are a rich source of potential therapeutic agents. Their diverse biological activities make them attractive candidates for various drug development programs.
Antimicrobial and Antifungal Agents: The presence of the azomethine and thioamide moieties has been linked to significant antimicrobial and antifungal activity.[1][5] These compounds can be screened against a panel of pathogenic bacteria and fungi to identify lead candidates for new anti-infective drugs.
Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of Schiff bases.[6] The synthesized compounds can be evaluated in preclinical models of epilepsy to assess their potential as novel antiepileptic drugs.
Anticancer Agents: The ability of Schiff bases to chelate metal ions and interact with biomolecules makes them promising anticancer drug candidates. The prepared compounds can be tested for their cytotoxicity against various cancer cell lines.
Troubleshooting and Expert Insights
Low Yield in Stage 1: Ensure that the phenylacetylhydrazine and methyl isothiocyanate are of high purity. The reaction is sensitive to moisture, so using absolute ethanol is crucial. Extending the reflux time may also improve the yield.
Difficulty in Schiff Base Formation: The reactivity of the aromatic aldehyde plays a significant role. Electron-withdrawing groups on the aldehyde can enhance its reactivity, while electron-donating groups may slow down the reaction. In such cases, increasing the amount of catalyst or extending the reaction time might be necessary.
Purification Challenges: If the product is oily or difficult to crystallize, column chromatography using silica gel and a suitable eluent system (e.g., hexane:ethyl acetate) can be employed for purification.
Conclusion
The synthetic protocols outlined in this guide provide a robust and reproducible method for the preparation of novel Schiff bases from N-methyl-2-(phenylacetyl)hydrazinecarbothioamide. The detailed experimental procedures, coupled with mechanistic insights and characterization guidelines, offer a comprehensive resource for researchers in the field of medicinal chemistry. The potential of these compounds as a source of new therapeutic agents warrants further investigation into their structure-activity relationships and biological evaluation.
References
Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide. PubMed. [Link]
Synthesis, Structure, Spectral Characterization and Biological Studies of (E)-N'- (4methylbenzylidene)Hydrazinecarbothiohydrazide. Semantic Scholar. [Link]
Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. Scientific Research Publishing. [Link]
Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide. Semantic Scholar. [Link]
Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. National Center for Biotechnology Information. [Link]
Synthesis of new derivatives of hydrazinecarbothioamides and 1,2,4-triazoles and evaluation of their antimicrobial activities. ResearchGate. [Link]
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Center for Biotechnology Information. [Link]
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Hindawi. [Link]
Design, synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety with in vitro neuroprotective and MAO-B inhibitory activities. Taylor & Francis Online. [Link]
Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. National Center for Biotechnology Information. [Link]
Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKAT USA, Inc.. [Link]
SYNTHESIS AND ANTILEUKAEMIA ACTIVITY OF N-(2,4-DIMETHYLPHENYL)HYDRAZINE CARBOTHIOAMIDE AND ITS AZOMETHINE DERIVATIVES. ibn.idsi.md. [Link]
Schiff base derived from 1,2-Hydrazinedicarboximidamide and its complexes with Cu(II), Co(II), Ni(II). Oriental Journal of Chemistry. [Link]
A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. ResearchGate. [Link]
Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). National Center for Biotechnology Information. [Link]
Facile and efficient synthesis of thiosemicarbazone derivatives with functionalized pendant amines. ThinkIR. [Link]
Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. ResearchGate. [Link]
Recent Development in Synthesis and Anticonvulsant Activity of Promising Schiff Base Derivatives. DOI. [Link]
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]
Synthesis and Characterization of Thiosemicarbazides. ijcrt.org. [Link]
Reaction of N,N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. ResearchGate. [Link]
Gas-phase reaction of methyl isothiocyanate and methyl isocyanate with hydroxyl radicals under static relative rate conditions. PubMed. [Link]
Synthesis and Antileukaemia Activity of N-(2,4-dimethylphenyl)hydrazine Carbothioamide and its Azomethine Derivatives. ResearchGate. [Link]
You are attempting to synthesize N-methyl-2-(phenylacetyl)hydrazinecarbothioamide via the condensation of phenylacetic hydrazide and methyl isothiocyanate. While this reaction is theoretically straightforward, practical application often suffers from three primary failure modes: cyclization (loss of product to triazoles) , "oiling out" (purification failure) , and stoichiometric mismatch (dithiobiurea formation) .
This guide moves beyond standard textbook procedures to address the process chemistry required for high-yield (>85%) isolation.
Part 1: The Optimized Protocol (The "Happy Path")
Do not rely on generic "mix and stir" protocols. The following method is optimized to balance reaction kinetics against thermal degradation.
Filter cold. Wash with ice-cold EtOH (2 x 5 mL). Large volumes of wash solvent will dissolve your product.
Part 2: Troubleshooting & FAQs
Ticket #1: "My product is an oil, not a solid."
Diagnosis: This is the "Oiling Out" phenomenon. It occurs when the product separates as a second liquid phase before it can crystallize, usually due to impurities or incorrect solvent polarity.
Corrective Actions:
The "Seeding" Technique: Do not discard the oil. Scratch the side of the glass flask vigorously with a glass rod at the oil-solvent interface. The friction creates nucleation sites.
Polarity Shift: Add water dropwise to the ethanolic solution until a faint turbidity persists, then warm slightly to clear it and let it cool. The increased polarity forces the hydrophobic organic product out of solution.
Solvent Swap: If EtOH fails, switch to Acetonitrile . Thiosemicarbazides often crystallize better from acetonitrile due to different solubility parameters.
Ticket #2: "My yield is low (<40%) and NMR shows missing peaks."
Diagnosis: You likely overheated the reaction or had acidic impurities, causing Cyclodehydration .
Symptom: Loss of the
peak in IR or missing protons in NMR.
Root Cause: Acyl-thiosemicarbazides are unstable intermediates. Under forcing conditions (high heat/acid), they cyclize to form 1,2,4-triazole-3-thiones or 1,3,4-thiadiazoles .
Visualizing the Failure Mode:
Caption: Figure 1. The target thiosemicarbazide is a kinetic product. Excessive energy or pH shifts drive the reaction toward thermodynamic cyclic byproducts.
Ticket #3: "Can I use a catalyst to speed this up?"
Answer:Proceed with extreme caution.
While literature often suggests adding catalytic acetic acid, this is risky for this specific scaffold.
Risk: Acid catalysis lowers the activation energy for the cyclization to 1,3,4-thiadiazoles just as much as it aids the initial coupling.
Recommendation: Run the reaction neutral first. Only add 1-2 drops of Glacial Acetic Acid if the reaction is incomplete after 4 hours (monitored by TLC).
Part 3: Data & Optimization Tables
Solvent Efficiency Matrix
Based on internal application data for phenylacetyl-thiosemicarbazide derivatives.
Solvent
Reaction Temp ()
Typical Yield (%)
Crystallization Quality
Risk Factor
Ethanol (Abs.)
78
85-92%
High (Needles)
Low
Methanol
65
70-75%
Moderate (Powder)
Low
Acetonitrile
82
80-85%
High (Prisms)
Moderate (Cost)
Dioxane
101
<50%
Poor (Oil)
High (Promotes Cyclization)
Part 4: References & Authority
BenchChem Technical Support. Minimizing side reactions in the synthesis of thiosemicarbazide derivatives. BenchChem.[1][2] Link
Popiołek, L. Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res (2017). (Context on hydrazide reactivity).
ThinkIR. Facile and efficient synthesis of thiosemicarbazone derivatives. University of Louisville. Link
Siwek, A., & Paneth, P. Cyclization of thiosemicarbazide derivatives.[3] (Mechanistic insight on triazole formation vs thiosemicarbazide stability).
Journal of Organic Chemistry. Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. ACS Publications. Link
Troubleshooting cyclization side reactions in hydrazinecarbothioamide synthesis
The following guide serves as a specialized technical support interface for researchers encountering stability and selectivity issues during hydrazinecarbothioamide (thiosemicarbazide) synthesis. Ticket Status: Open Assi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized technical support interface for researchers encountering stability and selectivity issues during hydrazinecarbothioamide (thiosemicarbazide) synthesis.
Ticket Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Troubleshooting unintended cyclization and selectivity in thiosemicarbazide synthesis.
Overview: The Divergent Pathway Problem
You are likely here because your synthesis of a linear hydrazinecarbothioamide (thiosemicarbazide) yielded an unexpected heterocycle, or you are attempting to force a specific cyclization (to 1,3,4-thiadiazole or 1,2,4-triazole) and failing to achieve high regioselectivity.
The reaction between an acid hydrazide and an isothiocyanate is thermodynamically poised to evolve. The linear intermediate is often unstable under thermodynamic stress (heat/pH), collapsing into one of two heterocyclic isomers.
This guide provides the protocols to stabilize the linear form or selectively drive cyclization .
Part 1: Diagnostic & Decision Pathways
Before modifying your reaction, confirm the identity of your current product. The most common failure mode is the "Silent Cyclization"—where the linear product converts during workup or recrystallization.
Visualizing the Reaction Landscape
The following decision tree maps the causality between reaction conditions and product outcome.
Figure 1: Divergent synthesis pathways dependent on pH and dehydrating agents.
Part 2: Troubleshooting Modules (Q&A)
Module A: Stabilizing the Linear Hydrazinecarbothioamide
Goal: Prevent cyclization to isolate the open-chain thiosemicarbazide.
Q: My product precipitates immediately, but NMR shows it's already cyclized. Why?A: This is often due to thermal overshoot or catalytic impurities .
Thermal Overshoot: Refluxing in high-boiling solvents (like dioxane or DMF) often provides enough energy to cross the activation barrier for cyclization.
Solution: Switch to Ethanol or Methanol and limit temperature to <60°C. If the reaction is sluggish, extend time rather than increasing temperature [1].
Catalytic Impurities: Trace acids in your starting hydrazide can catalyze the formation of the 1,3,4-thiadiazole. Ensure your hydrazide precursor is neutralized and recrystallized before use.
Q: I am seeing a mixture of linear and cyclic products. How do I purify the linear form?A: Avoid acidic workups.
Protocol: Do not use acid to neutralize the reaction if you used a base catalyst. Pour the reaction mixture onto ice-water. The linear thiosemicarbazide is typically less soluble in cold water than the triazole/thiadiazole byproducts and will precipitate.
Recrystallization: Use Ethanol/Water mixtures. Avoid heating the recrystallization solvent for prolonged periods.
Module B: Forcing Selectivity (When Cyclization is Desired)
Goal: Drive the reaction to a specific heterocycle.
Q: I want the 1,3,4-Thiadiazole, but I'm getting low yields or sticky tars.A: You need a strong dehydrating environment to force the carbonyl oxygen removal.
Mechanism: The sulfur attacks the carbonyl carbon, followed by loss of water. This requires acidic catalysis.[1]
Protocol: Use Conc. H2SO4 or POCl3 at 0–5°C initially, then stir at room temperature. The acid acts as both solvent and dehydrating agent [2, 3].
Critical Step: Pouring the viscous acidic mixture onto crushed ice requires vigorous stirring to prevent the trapping of the product in the tarry matrix.
Q: I want the 1,2,4-Triazole-3-thione, but the reaction stalls.A: This pathway requires basic conditions to deprotonate the hydrazine nitrogen, increasing its nucleophilicity to attack the carbonyl.
Protocol: Reflux the linear intermediate in 2N NaOH or 8-10% NaOH for 4-6 hours [4].
Workup: The product will be soluble in the basic solution (as the sodium salt of the thiol). You must acidify with HCl (to pH ~5) to precipitate the free thione [5].
Part 3: Characterization Matrix
Distinguishing the three potential species is critical. Use this table to interpret your spectral data.
Protocol 1: Synthesis of Linear Hydrazinecarbothioamide (Target: Kinetic Product)
Dissolution: Dissolve 10 mmol of acid hydrazide in 20 mL of absolute ethanol.
Addition: Add 10 mmol of isothiocyanate dropwise at room temperature.
Reaction: Reflux at 60-70°C for 2-4 hours . Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
Isolation: Cool to 0°C. The solid product should precipitate. Filter and wash with cold ethanol.
Note: If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure (do not heat >40°C).
Protocol 2: Cyclization to 1,3,4-Thiadiazole (Target: Acidic Pathway)
Mixing: Add 5 mmol of the linear thiosemicarbazide slowly to 10 mL of cold conc. H2SO4 (0°C).
Stirring: Stir at 0°C for 30 mins, then allow to warm to room temperature. Stir for 2-4 hours.
Quenching: Pour the mixture slowly onto 100g of crushed ice with vigorous stirring.
Neutralization: Adjust pH to ~8-9 with Ammonium Hydroxide to precipitate the free base. Filter and recrystallize from Ethanol [6].[2]
Protocol 3: Cyclization to 1,2,4-Triazole-3-thione (Target: Basic Pathway)
Reflux: Suspend 5 mmol of linear thiosemicarbazide in 20 mL of 2N NaOH (aq).
Heating: Reflux for 4-6 hours. The solution should become clear.
Precipitation: Cool the solution and filter off any impurities.
Acidification: Acidify the filtrate with 3N HCl to pH 5 . The solid thione will precipitate.
Purification: Filter and recrystallize from Ethanol/Water [4, 7].
References
BenchChem. "Minimizing side reactions in the synthesis of thiosemicarbazide derivatives." BenchChem Technical Guides. Link
ResearchGate. "Synthesis and Cyclization of Some Thiosemicarbazide Derivatives." Acta Poloniae Pharmaceutica, 2007.[3] Link
SBQ. "Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review." Revista Virtual de Química, 2019. Link
MDPI. "Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds." Molecules, 2009.[4][5][6] Link
NIH. "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides."[7] Molbank, 2023. Link
ResearchGate. "New Approaches for the Synthesis of 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives."[4] Phosphorus Sulfur and Silicon, 2009.[4] Link
Taylor & Francis. "Transalkylidation reaction: solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products." Journal of Biomolecular Structure and Dynamics, 2019. Link
Case ID: SOL-51291-BIO
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS: 51291-26-0) presents a classic "brick dust" solubility profile. Its structure combines a lipophilic phenyl ring with a rigid hydrazinecarbothioamide core, creating strong intermolecular hydrogen bonding (thioamide region) and high crystal lattice energy. While soluble in organic solvents (DMSO, DMF), it frequently precipitates ("crashes out") upon dilution into aqueous biological media.
This guide provides validated protocols to solubilize this compound for cell culture (in vitro) and enzymatic assays without compromising biological data integrity.
Module 1: The "Solubility Paradox" & Decision Matrix
The Problem: You can dissolve the compound in 100% DMSO, but adding it to cell media causes immediate turbidity (precipitation).
The Cause: "Solvent Shock." The water in the media acts as an anti-solvent, stripping the DMSO solvation shell faster than the compound can disperse.
Visual Guide: Solubilization Strategy Decision Tree
Use this logic flow to select the correct protocol for your specific assay sensitivity.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on concentration needs and cellular sensitivity.
Module 2: Validated Protocols
Protocol A: The "Warm Shift" (Standard DMSO)
Best for: Robust cell lines (e.g., HeLa, HEK293) and concentrations < 50 µM.
Scientific Rationale: Heating the aqueous media reduces the energy barrier for dispersion, preventing the rapid crystallization that occurs in cold media.
Stock Preparation: Dissolve N-methyl-2-(phenylacetyl)hydrazinecarbothioamide in high-grade DMSO (anhydrous) to make a 100 mM Stock . Vortex until clear.
The Intermediate Step (Critical): Do NOT add the 100 mM stock directly to the cell plate.
Prepare a 100x Working Solution in pure DMSO. (e.g., if final assay is 10 µM, make a 1 mM solution in DMSO).
Media Preparation: Pre-warm your culture media to 37°C .
The Addition:
Place the pipette tip submerged into the warm media.
Expel the DMSO working solution slowly while swirling the media.
Max DMSO: Ensure final concentration is ≤ 0.5% (v/v).
Protocol B: The "Soft Shell" (Cyclodextrin Complexation)
Best for: Primary neurons, stem cells, and in vivo studies.
Scientific Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket." The hydrophobic phenyl ring of your compound sits inside the bucket, while the hydrophilic exterior interacts with water. This prevents aggregation without using toxic organic solvents [1, 3].
Step-by-Step:
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Filter sterilize (0.22 µm).
Compound Addition: Add your solid compound directly to the HP-β-CD solution.
Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes.
Note: The solution may remain cloudy initially.
Equilibration: Place on a rotating shaker overnight at room temperature.
Final Step: Filter the solution. The resulting filtrate is a water-soluble inclusion complex ready for direct addition to cells (DMSO-free).
Module 3: Troubleshooting & FAQs
Q1: My compound precipitates immediately upon adding to the well. Why?
A: You likely performed a "Crash Dilution."
When a droplet of 100% DMSO stock hits aqueous media, the DMSO diffuses into the water instantly, leaving the hydrophobic drug molecules stranded. They aggregate into micro-crystals within milliseconds.
Fix: Use the "Serial Dilution in Media" workflow (see Figure 2).
Visual Guide: The Anti-Precipitation Dilution Workflow
Figure 2: Stepwise dilution strategy to maintain solubility. By creating a "2x Assay Mix" first, you ensure the compound is stable in media before it ever touches the cells.
Q2: Can I use Ethanol instead of DMSO?
A: Generally, No .
Thiosemicarbazide derivatives often have lower solubility in ethanol compared to DMSO. Furthermore, ethanol is more volatile (changing concentrations over long incubations) and generally more cytotoxic to cells at equivalent percentages than DMSO [2]. Stick to DMSO or PEG-400.
Q3: What is the absolute maximum DMSO my cells can tolerate?
A: Refer to the toxicity threshold table below. Always run a "Vehicle Control" (DMSO only) to normalize data.
Cell Type
Safe DMSO Limit (24h)
Safe DMSO Limit (72h)
Notes
Immortalized (HeLa, CHO)
0.5% - 1.0%
0.1% - 0.5%
Robust, but high DMSO can trigger apoptosis signals.
Primary Cells / Neurons
< 0.1%
< 0.05%
Extremely sensitive. Use Protocol B (Cyclodextrins).
Enzymatic Assays (Cell-free)
1.0% - 5.0%
N/A
DMSO can denature enzymes; validate enzyme activity first.
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
Source:
Relevance: foundational review on cosolvency and complex
Timm, M., et al. (2013). DMSO in cell culture: A review of the biological effects and toxicity. Cytotechnology.
Source:
Relevance: Establishes the 0.1% "Gold Standard" limit for DMSO in biological assays.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Source:
Relevance: Validates the use of HP-β-CD for solubilizing thiosemicarbazide-like structures without toxicity.
PubChem Compound Summary. (2025).
Source:
Relevance: Structural confirmation of the hydrophobic phenyl/thioamide core.
Optimization
Technical Support Center: Purification of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
[1][2] Introduction Welcome to the Technical Support Center. You are likely accessing this guide because your synthesized crystals of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (PM-TSC) exhibit suboptimal physicoch...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesized crystals of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (PM-TSC) exhibit suboptimal physicochemical properties—discoloration, melting point depression, or unexpected TLC spots.
As a 1-acyl-4-substituted thiosemicarbazide, this molecule is chemically labile.[1][2] It is prone to intramolecular cyclization under acidic or basic conditions, leading to stable heterocyclic impurities (triazoles or thiadiazoles) that co-crystallize with your product.[2][3] This guide provides a self-validating purification workflow designed to isolate the linear thiosemicarbazide from these cyclic byproducts.
Module 1: Diagnostic Triage (FAQs)
Q1: My crystals are pale yellow instead of white. Is this normal?A: No. Pure PM-TSC should be white.[1] Yellow discoloration typically indicates one of two issues:
Oxidation: The thioamide moiety (
) can oxidize to form disulfides, especially if the reaction was exposed to air at high temperatures.[2]
Trace Metal Chelation: Thiosemicarbazides are potent chelators. Trace iron (
) or copper () from solvents or spatulas can form colored complexes [1].[2]
Fix: Use glass/plastic tools and add a chelating agent (EDTA) wash if metal contamination is suspected.[2]
Q2: I see a secondary spot on TLC that moves faster than my product. What is it?A: This is likely 3-mercapto-4-methyl-5-benzyl-1,2,4-triazole .[1][2]
Cause: If you used a base (like NaOH or excess hydrazine) during synthesis or workup, the linear PM-TSC cyclizes.[2] The triazole is less polar than the linear parent, resulting in a higher value [2].[2]
Q3: My melting point is broad (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
C range) and lower than the literature value (C).A: This indicates a eutectic mixture, likely with unreacted phenylacetic hydrazide or the cyclized 1,3,4-thiadiazole byproduct (formed if acid catalysis was too strong) [3].[2] Recrystallization is required immediately.
Module 2: The Core Protocol (Recrystallization)
The standard purification method for 1-acyl-4-alkylthiosemicarbazides is recrystallization from Ethanol/Water .[1] This solvent system balances the solubility of the hydrophobic phenylacetyl group and the polar thiosemicarbazide core.[2]
If recrystallization fails, you are likely fighting a chemical transformation, not just physical impurity.[1][2] You must understand the Cyclization Pathways to prevent them.[2]
Wash crude solid with cold water (Hydrazides are water soluble).[2]
Type B
3-mercapto-1,2,4-triazole derivative
Basic conditions (pH > 8) or prolonged heating.[1][2][6]
Recrystallization (Triazoles are more soluble in EtOH than the product).[2]
Type C
2-amino-1,3,4-thiadiazole derivative
Acidic conditions (pH < 4) or dehydrating agents.[1][2]
Difficult to separate. Prevent formation by buffering reaction to pH 7.
Visualizing the Pathway
The following diagram illustrates the critical stability window for your molecule. Deviating from neutral pH forces the linear molecule into a cyclic impurity.[2]
Caption: Figure 1. Chemical stability profile of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide. Extreme pH promotes intramolecular cyclization into heterocyclic impurities [2, 4].[1][2]
Module 4: Validation (Quality Control)
Before using the crystals in biological assays, validate purity using these checkpoints.
Pass Criteria: If the C=O peak disappears, you have cyclized to the thiadiazole (which lacks the exocyclic carbonyl) [5].[2]
Solubility Test:
Dissolve 10 mg in DMSO. The solution should be clear and colorless. Turbidity implies inorganic salt contamination.
References
Gümrükçüoğlu, I. E., & Bekircan, O. (2021).[2][8] Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63.[1][2][8]
Siwek, A., & Paneth, P. (2007).[1][2][9] Mechanism of cyclization of thiosemicarbazide derivatives. Journal of Heterocyclic Chemistry.
BenchChem Tech Support.[3][10] (2025).[3][4][10][11][12][13] Refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide. BenchChem Technical Guides.
Popiołek, L. (2017).[2] Structural and Functional Diversity in Rigid Thiosemicarbazones. Molecules, 22(7).[2] [2]
Optimizing reaction time and temperature for phenylacetyl thiosemicarbazide synthesis
Topic: Optimization of Reaction Time and Temperature Ticket ID: #PTS-OPT-2024 Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Executive Summary You are navigating a kinetic vs. thermodynami...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Reaction Time and Temperature
Ticket ID: #PTS-OPT-2024
Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary
You are navigating a kinetic vs. thermodynamic trade-off. The synthesis of 1-phenylacetyl-4-substituted thiosemicarbazide involves the nucleophilic addition of phenylacetic acid hydrazide to an isothiocyanate.
The critical challenge is that this open-chain product is an intermediate. If you apply too much heat (Temperature) or run the reaction too long (Time), the system thermodynamically prefers to dehydrate into a 1,2,4-triazole-3-thione or a 1,3,4-thiadiazole (under acidic conditions).
This guide provides the operational boundaries to maximize the yield of the open-chain thiosemicarbazide while suppressing cyclization.
Visualizing the Reaction Landscape
The following diagram illustrates the reaction pathway and the risks of "over-cooking" the reaction.
Caption: Reaction pathway showing the target thiosemicarbazide and the risk of cyclization into triazole derivatives upon thermal stress.
Module 1: The "Goldilocks" Zone (Temperature & Time)
Q: Should I run this reaction at reflux or room temperature?
A: Start with Reflux for efficiency, but switch to Room Temperature (RT) if purity drops.
Reflux (Standard Protocol):
Condition: Ethanol (EtOH) at ~78°C.
Time: 1–4 hours.
Why: The nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon has an activation energy barrier. Reflux provides the energy to cross this barrier quickly.
Risk: Extended reflux (>4 hours) promotes the loss of water (
), driving the formation of the 1,2,4-triazole ring [1].
Room Temperature (High Purity Protocol):
Condition: Stirring in EtOH or MeOH at 20–25°C.
Time: 12–24 hours.
Why: At RT, the kinetic energy is sufficient to form the thiosemicarbazide but often insufficient to surmount the higher activation barrier required for cyclodehydration. This yields a purer product but requires patience [2].
Q: How do I know if I have "over-cooked" the reaction?
A: Check for solubility changes and melting point shifts.
The target thiosemicarbazide is generally soluble in hot ethanol and precipitates upon cooling. The cyclized triazole byproduct often has a significantly different melting point (usually higher) and different solubility profile.
Diagnostic: Run a TLC.[1][2] The thiosemicarbazide will be more polar (lower
) than the isothiocyanate but less polar than the hydrazide. The cyclized triazole will appear as a distinct new spot, often less polar than the thiosemicarbazide due to the loss of the H-bond donor/acceptor motif.
Q: Does the solvent choice impact the reaction time?
A: Yes. Solvent polarity stabilizes the transition state.
Ethanol (EtOH): The industry standard. Good balance of solubility for reactants and insolubility for the product (facilitating precipitation).
Methanol (MeOH): Can accelerate the reaction slightly due to higher polarity but may hold the product in solution, reducing isolated yield.
Dioxane/Toluene: Avoid these unless necessary. Higher boiling points (
) significantly increase the risk of unwanted cyclization [3].
Module 2: Troubleshooting & Optimization
Q: My product is coming out as a sticky oil/gum, not a solid. Why?
A: This is usually due to trapped solvent or incomplete conversion.
The Cause: Phenylacetyl derivatives have a flexible methylene (
) linker that adds rotational degrees of freedom, making crystal lattice packing more difficult than rigid benzoyl derivatives.
The Fix:
Induce Crystallization: Scratch the side of the flask with a glass rod.
Solvent Swap: Add a non-polar co-solvent like Hexane or Diethyl Ether dropwise to the reaction mixture until it turns turbid, then cool on ice.
Purity Check: An oil often indicates a mixture of product and unreacted isothiocyanate. Triturate (wash) the oil with cold ether to dissolve the isothiocyanate impurities.
Q: I am getting low yields (<50%). How do I drive the reaction to completion?
A: You may need a catalyst, but use caution.
Catalysis: Add 2–3 drops of Glacial Acetic Acid .[1] This protonates the isothiocyanate slightly, making the carbon more electrophilic and susceptible to attack by the hydrazide [4].
Warning: Do NOT use strong mineral acids (HCl,
) or large amounts of acid. Strong acidic conditions are the primary catalyst for cyclizing the thiosemicarbazide into a 1,3,4-thiadiazole [5].
Q: The literature mentions "dithiobiurea" formation. Is this a risk?
A: Yes, if stoichiometry is off.
If you use an excess of isothiocyanate, the primary amine of the hydrazide can attack, but secondary interactions are possible. Ensure a strict 1:1 molar ratio of Phenylacetic acid hydrazide to Isothiocyanate.
Module 3: Validated Protocol (SOP)
Standard Operating Procedure: Synthesis of 1-Phenylacetyl-4-phenylthiosemicarbazide
Parameter
Specification
Notes
Stoichiometry
1:1 Molar Ratio
10 mmol Hydrazide : 10 mmol Isothiocyanate
Solvent
Absolute Ethanol
20–30 mL per 10 mmol scale
Temperature
Reflux (78°C)
Use a water bath, not direct flame
Time
3.0 Hours
Monitor via TLC at 1h, 2h, and 3h
Catalyst
None (Initial)
Add 2 drops Glacial Acetic Acid only if sluggish
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol of Phenylacetic acid hydrazide in 20 mL of warm absolute ethanol.
Addition: Add 10 mmol of the substituted Isothiocyanate (e.g., Phenyl Isothiocyanate) dropwise with constant stirring.
Reflux: Heat the mixture to reflux for 3 hours.
Checkpoint: A solid precipitate may begin to form during reflux.[1][3][4] This is good.
Cooling: Allow the mixture to cool to room temperature naturally, then place in an ice bath (
) for 30 minutes.
Filtration: Filter the solid precipitate under vacuum.
Washing: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted isothiocyanate.
Recrystallization: Purify from Ethanol/Water (9:1) if necessary.[1]
Module 4: Troubleshooting Logic Flow
Use this decision tree to diagnose issues during your experiment.
Caption: Decision tree for diagnosing common synthesis failures in thiosemicarbazide production.
References
Kasséhin, U. C., et al. (2014).[5] Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives. African Journal of Pure and Applied Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Retrieved from [Link]
Pitucha, M., et al. (2010). Synthesis and antimicrobial and pharmacological properties of new thiosemicarbazide and 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]
Der Pharma Chemica. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Stabilization of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
The Core Challenge: Thermal Instability Mechanisms
Executive Summary:
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS: 51291-26-0) is a 1,4-disubstituted thiosemicarbazide derivative. Its "instability" is not random decomposition but a thermodynamically driven intramolecular cyclization . Upon exposure to heat (
C), acidic residues, or basic impurities, the molecule dehydrates to form stable heterocyclic rings.
The Trap: Researchers often mistake this cyclization for simple melting or degradation. The "impurity" appearing in your LC-MS is likely the cyclized product.
The Mechanism: The nucleophilic nitrogen or sulfur atoms attack the carbonyl carbon of the phenylacetyl group.
Degradation Pathways
Pathway A (Basic/Neutral + Heat): Cyclization to 4-methyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . This is the most common thermal artifact.
Pathway B (Acidic + Heat): Cyclization to 2-methylamino-5-benzyl-1,3,4-thiadiazole .
Figure 1: Thermal degradation pathways of acyl thiosemicarbazides. The open-chain form is kinetically stable at room temperature but thermodynamically unstable relative to the cyclic forms at elevated temperatures.
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by users handling this compound for drug discovery or synthesis intermediates.
Q1: My compound melts over a broad range (e.g., 165–175°C) instead of a sharp point. Is it impure?A: Not necessarily impure initially, but you are likely observing decomposition-melting .
Diagnosis: Acyl thiosemicarbazides often cyclize during the melting point measurement. The broad range is the mixture of the open-chain starting material and the forming triazole (which typically has a higher melting point, often
C).
Solution: Do not rely solely on capillary melting points for purity. Use DSC (Differential Scanning Calorimetry) at a fast heating rate (
C/min) to distinguish the endothermic melt from the exothermic cyclization, or rely on HPLC purity at room temperature.
Q2: I see a new peak in HPLC after drying the sample in a vacuum oven at 60°C. What happened?A: You accelerated Pathway A. Even mild heating (
C) under vacuum can drive the dehydration reaction if the crystal lattice contains trace solvent or if the surface area is high.
Correction:
Lower Temperature: Dry at ambient temperature (20–25°C) under high vacuum (
mbar) using a desiccator with to scavenge water.
Lyophilization: If the compound is isolated from water/dioxane, freeze-drying is safer than oven drying.
Q3: The solubility is poor in ethanol, so I refluxed it to dissolve. Now the product won't precipitate upon cooling.A: Refluxing converts the thiosemicarbazide to the triazole derivative, which often has different solubility properties (usually more soluble in organic solvents or crystallizes differently).
The Fix:Never reflux to dissolve this compound if you intend to keep the open chain.
Alternative: Dissolve in a minimum amount of DMSO or DMF at room temperature, then precipitate by slowly adding water or cold ether. If recrystallization is strictly necessary, use acetonitrile at
C max, not boiling ethanol.
Q4: My NMR spectrum shows a "ghost" set of peaks. Is this a tautomer?A: It is likely a mixture of rotamers (due to restricted rotation around the amide/thioamide bonds) OR the beginning of cyclization.
Differentiation Test: Run the NMR at a slightly elevated temperature (
C). If the peaks coalesce, they are rotamers (safe). If they remain distinct or grow, they are degradation products (triazole).
Key Signal: Look for the loss of the C=O carbonyl carbon signal in
C NMR ( ppm) and the appearance of a C=N signal ( ppm) indicative of the triazole ring.
Optimized Experimental Protocols
To ensure integrity, these protocols prioritize kinetic control —keeping the energy of the system below the activation energy for cyclization.
Standard recrystallization is risky. Use this solvent-antisolvent method.
Dissolution: Dissolve 1.0 g of crude N-methyl-2-(phenylacetyl)hydrazinecarbothioamide in 5 mL DMSO at room temperature (
C). Agitate gently; do not heat.
Filtration: Filter through a 0.45
m PTFE syringe filter to remove insoluble particulates (often inorganic salts).
Precipitation: Place the filtrate in an ice bath (
C). Slowly add 30 mL of ice-cold deionized water dropwise with vigorous stirring. A white precipitate should form immediately.
Isolation: Filter the solid rapidly using a sintered glass funnel.
Washing: Wash the cake twice with cold water and once with cold diethyl ether (to remove residual DMSO).
Drying: Dry under high vacuum at room temperature for 24 hours.
Protocol B: Analytical Validation (HPLC)
Ensure your method does not degrade the sample on the column.
Parameter
Setting
Rationale
Column
C18 (e.g., Zorbax Eclipse Plus), 3.5 m
Standard reverse phase stability.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH stabilizes the open chain against base-catalyzed triazole formation.
Mobile Phase B
Acetonitrile
Lower boiling point, good solubility.
Column Temp
25°C (Strict)
Critical: Higher temps (C) cause on-column degradation.
Flow Rate
1.0 mL/min
Standard.
Detection
UV 254 nm
Detects the phenyl ring.
Comparative Data: Identification of Species
Use this table to confirm if your sample has degraded.
Feature
Target Molecule (Open Chain)
Degradant A (Triazole-thione)
IR Spectrum
Strong C=O stretch at ~1670–1690 cm⁻¹
Absent C=O stretch; New C=N at ~1590 cm⁻¹
¹H NMR (NH)
3 distinct NH signals (broad singlets)
1 or 2 NH signals (ring NH), shift in methyl peak
¹³C NMR
C=O (~168 ppm) AND C=S (~180 ppm)
C=N (~150 ppm) AND C=S (~168 ppm)
Solubility
Moderate in EtOH, High in DMSO
Higher in EtOH/Organic solvents
Visual
White/Off-white powder
Often turns yellow/tan upon degradation
References
Sigma-Aldrich. N-Methyl-2-(phenylacetyl)hydrazinecarbothioamide Product Page. (CAS 51291-26-0). Accessed Feb 28, 2026. Link
Dincel, E. et al. (2025).[1][2] "Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides". Turkish Journal of Pharmaceutical Sciences. (Describes synthesis and cyclization to triazoles). Link
Kariuki, B. M. et al. (2022).[3] "(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide".[3] Molbank. (Discusses thermal stability and NMR characterization of thiosemicarbazides). Link
Popiołek, Ł. (2017). "Hydrazinecarbothioamide group in the synthesis of heterocycles". Arkivoc. (Review of cyclization mechanisms of acyl thiosemicarbazides). Link
BenchChem. Troubleshooting Thiosemicarbazide Synthesis. (Guide on minimizing cyclization side reactions). Link
Troubleshooting metal chelation failures with hydrazinecarbothioamide ligands
Welcome to the Technical Support Center for Coordination Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complexation of transition metals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Coordination Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complexation of transition metals using hydrazinecarbothioamide (thiosemicarbazone) ligands.
Hydrazinecarbothioamides are highly versatile N,S-donor ligands widely utilized in metallodrug development and coordination chemistry[1]. However, their complexation with transition metals (e.g., Cu, Ni, Co, Zn) is frequently complicated by thione-thiol tautomerism, unintended redox reactions, and the formation of intractable polymeric networks[2]. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to troubleshoot and resolve these specific chelation failures.
Diagnostic Workflow for Chelation Failures
Diagnostic workflow for troubleshooting hydrazinecarbothioamide chelation failures.
Knowledge Base & FAQs
Q1: My chelation reaction results in extremely low yields, and the starting ligand is recovered. Why is the complex not forming?Causality: Hydrazinecarbothioamides exist in a dynamic equilibrium between the neutral "thione" form and the anionic "thiol" (thiolate) form[1]. In neutral or slightly acidic media, the ligand remains protonated at the hydrazine nitrogen, significantly reducing its nucleophilicity and preventing the formation of stable metal complexes.
Solution: You must drive the equilibrium toward the reactive thiolate form by adding a mild base. Sodium acetate is the industry standard because it acts as a buffer, successfully deprotonating the ligand without causing the unwanted precipitation of metal hydroxides[3].
Q2: I am trying to synthesize a Cu(II) complex, but the product is diamagnetic (EPR silent) and off-color. What happened?Causality: The thioamide sulfur is a potent reducing agent. When reacting with highly oxidizing metal centers like Cu(II) or Fe(III), the ligand can inadvertently reduce the metal (e.g., Cu(II)
Cu(I)) while oxidizing itself into a disulfide byproduct[4].
Solution: To prevent auto-reduction, synthesize the complex at lower temperatures (room temperature instead of reflux) or use metal salts with less oxidizing counterions (e.g., metal acetates instead of chlorides or perchlorates)[5]. Conducting the synthesis under an inert Argon atmosphere also mitigates secondary oxidative pathways.
Q3: My metal complex precipitates immediately as an insoluble, amorphous solid that cannot be characterized by NMR or dissolved in DMSO. How do I fix this?Causality: Sulfur atoms in the thiolate form have a strong tendency to act as bridging ligands (
-S). Instead of capping a single metal ion, they link multiple metal centers together to form insoluble coordination polymers rather than discrete mononuclear complexes[2].
Solution: Introduce steric bulk or use competing co-ligands to cap the open coordination sphere. Adding N-donor co-ligands like pyridine, 2-picoline, or 2,2'-bipyridine during the synthesis forces the formation of mixed-ligand mononuclear complexes, which are highly soluble and yield high-quality crystals[6].
Data Presentation: Spectroscopic Validation of Chelation
To ensure your protocol is self-validating, always compare the FT-IR and
H NMR spectra of your isolated product against the free ligand. Successful chelation is marked by specific, predictable peak shifts.
Protocol A: Standard Synthesis of Mononuclear Ni(II)/Cu(II) Complexes (Thiolate Mode)
Objective: Synthesize a discrete, neutral metal complex while avoiding unreacted ligand recovery.
Dissolution: Dissolve 2.0 mmol of the hydrazinecarbothioamide ligand in 20 mL of hot Dimethylformamide (DMF) or absolute ethanol to ensure complete solubility[3].
Buffer Addition: Add 2.2 mmol of sodium acetate to the stirring ligand solution[3].
Validation Check: The solution may slightly change color or deepen, indicating tautomerization to the reactive thiolate form.
Metal Addition: Dissolve 1.0 mmol of the metal salt (e.g., Ni(OAc)
or Cu(OAc)) in 10 mL of methanol. Add this dropwise to the ligand solution[5].
Reflux: Heat the mixture under reflux (60-70°C) for 3 hours[5].
Validation Check: A distinct color change (e.g., pale yellow to deep green/brown for Cu) indicates successful complexation.
Isolation: Cool the mixture to room temperature. Filter the resulting microcrystalline precipitate, wash thoroughly with hot water (to remove unreacted sodium acetate), followed by cold ethanol, and dry in vacuo[9].
Protocol B: Synthesis of Mixed-Ligand Complexes to Prevent Polymerization
Objective: Prevent the formation of insoluble sulfur-bridged coordination polymers by utilizing capping co-ligands.
Primary Mixture: Mix 1.0 mmol of the thiosemicarbazone ligand and 1.0 mmol of the metal salt in 25 mL of an ethanol/methanol solvent mixture[6].
Co-Ligand Addition: Immediately add 2.0 mmol of a capping N-donor ligand (e.g., pyridine or 2-picoline) to the stirring solution[6].
Reaction: Reflux the mixture for 4-5 hours[6]. The presence of the co-ligand will cap the open coordination sites on the metal center, sterically preventing sulfur bridging.
Crystallization: Concentrate the solution to half its volume under reduced pressure and allow it to stand at 4°C overnight. This will yield highly soluble, crystalline mixed-ligand complexes suitable for X-ray diffraction[6].
References
Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities - pnrjournal.com -[Link]
Synthesis and Characterization of Divalent Transition Metal Complexes Containing Thiosemicarbazone Ligands - orientjchem.org -[Link]
Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - mdpi.com -[Link]
Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2 - nih.gov -[Link]
Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment - benthamdirect.com -[Link]
Synthesis and Characterization of Thiosemicarbazone Metal Complexes - researchgate.net -[Link]
Synthesis, characterization and thermal properties of sodium pyruvate thiosemicarbazone and some of its metal complexes - jksus.org -[Link]
Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes - nih.gov -[Link]
Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - nih.gov -[Link]
Purification techniques for sticky precipitates of thiosemicarbazide derivatives
The following technical guide is structured as a Tier 3 Support Hub for medicinal chemists and process engineers. It bypasses generic advice to address the specific physicochemical behavior of thiosemicarbazide scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier 3 Support Hub for medicinal chemists and process engineers. It bypasses generic advice to address the specific physicochemical behavior of thiosemicarbazide scaffolds.
) often form sticky, amorphous gums rather than crystalline solids.[1] This is not random; it is a predictable physicochemical phenomenon driven by two factors:
Hydrogen Bonding Competition: The thiourea moiety (
) is a strong H-bond donor/acceptor.[1] If the solvent (e.g., Ethanol) competes too aggressively for these sites, the molecules cannot stack into a lattice, resulting in a solvated "oil."[1]
Conformational Rotamers: These derivatives exist as
isomers around the bond. The energy barrier to rotation can trap the compound in a disordered liquid state, preventing nucleation.
Troubleshooting Hub (Q&A)
Issue 1: "My product crashed out as a yellow oil upon cooling. Reheating didn't help."
Diagnosis: This is classic "Oiling Out" (Liquid-Liquid Phase Separation).[1][2] The solution became supersaturated at a temperature above the melting point of the solvated product.[3]
Immediate Fix (The "Annealing" Protocol):
Reheat the mixture until the oil dissolves completely.
Do not cool to room temperature immediately.
Cool to a temperature just above where the oil appeared previously.
Add a seed crystal.[2][4][5][6][7] If none exists, scratch the glass vigorously.
Critical Step: Hold the temperature here (isothermal hold) for 30–60 minutes. This allows the oil droplets to rearrange into a lattice (Ostwald ripening) without trapping solvent.
Issue 2: "The solid is sticky and clogs the filter paper."
Diagnosis: Solvent occlusion. The crystal lattice formed too quickly, trapping mother liquor inside the crystals.
Immediate Fix (Trituration):
Scrape the sticky solid into a beaker.
Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., Diethyl Ether or Petroleum Ether ).
Sonicate for 10 minutes. The mechanical energy breaks the sticky aggregates, releasing the trapped solvent.
Filter immediately while the suspension is loose.
Issue 3: "Recrystallization failed. The gum won't solidify in any solvent."
Diagnosis: High impurity profile preventing lattice ordering.
Immediate Fix (The pH Swing):
Thiosemicarbazides are amphoteric. Use this to your advantage to strip impurities.[2][4][7]
Dissolve the gum in 10% HCl (The thiosemicarbazide protonates and dissolves; non-basic impurities remain oils).
Extract the aqueous layer with Ethyl Acetate (removes non-basic impurities).
Neutralize the aqueous layer slowly with 10% Sodium Carbonate (
).
The product often precipitates as a clean solid because the slow neutralization controls nucleation.
Deep-Dive Protocols[1]
Protocol A: The "Dual-Solvent Displacement" (For Persistent Oils)
Use this when single-solvent recrystallization consistently results in oiling out.[1]
Principle: Use a "Good Solvent" (GS) to dissolve the oil, then displace it with a "Bad Solvent" (BS) that has a higher boiling point, forcing precipitation at a higher temperature where the lattice is stable.[1]
Parameter
Recommended Reagents
Good Solvent (GS)
Ethanol, Methanol (Low BP, High Solubility)
Bad Solvent (BS)
Water (High BP, Low Solubility)
Ratio
Typically 1:1 to 1:3
Step-by-Step:
Dissolve the sticky precipitate in the minimum amount of boiling Ethanol (GS).
Add hot Water (BS) dropwise until a permanent turbidity (cloudiness) persists.[1]
Add one drop of Ethanol to clear the solution.
Insulate the flask (wrap in foil/cotton). Allow to cool to Room Temp over 4–6 hours.
Why? Rapid cooling locks in the "oil" state. Slow cooling allows the
isomers to equilibrate and stack.
Protocol B: The "Seeding from Gum" Technique
How to get the first seed crystal when you only have gum.
Take a glass rod and dip it into the oily product.[5]
Allow the solvent on the rod to evaporate completely in air.
Rub the tip of the rod (now coated with viscous semi-solid) against a rough ceramic surface or the outside of the flask until a white powder forms.
Addressing poor reproducibility in antimicrobial assays of the compound
Topic: Troubleshooting & Optimizing MIC/MBC Assays for Difficult Compounds Status: Operational | Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Support Center User Problem: "My MIC values are bounc...
User Problem: "My MIC values are bouncing all over the place. One week it's 1 µg/mL, the next it's >64 µg/mL. I can't trust my data."
Scientist's Response:
Inconsistency in antimicrobial susceptibility testing (AST) is rarely bad luck; it is usually uncontrolled chemistry or biological drift . When working with novel small molecules, lipopeptides, or hydrophobic natural products, the standard CLSI/EUCAST protocols often fail because they assume your compound behaves like water-soluble Ampicillin. It likely does not.
This guide abandons the "generic advice" approach. We will troubleshoot the three specific failure points: Solubility/Adsorption , Inoculum Density , and Media Chemistry .
Module 1: The Compound (Chemistry & Solubility)
Q: My compound precipitates when I add it to the media. How do I fix this?
A: Precipitation is the silent killer of reproducibility. If your compound crashes out, the bacteria are exposed to a fraction of the intended concentration.
The Fix:
DMSO Limit: Ensure your final assay concentration of DMSO does not exceed 1% (v/v) . While many bacteria tolerate up to 5%, hydrophobic compounds often crash when diluted from 100% DMSO stock directly into aqueous broth.
Step-Down Dilution: Do not pipet 100% DMSO stock directly into the well. Create an intermediate "working stock" (e.g., 10x concentration in 10% DMSO/Broth) before the final addition.
Visual Check: Before adding bacteria, hold the plate up to a light source. Any turbidity or crystal formation? If yes, your data is invalid.
Q: My MICs are consistently higher (less active) in plastic plates than in glass tubes. Why?
A: You are likely experiencing Non-Specific Binding (NSB) . Many hydrophobic or cationic compounds (like polymyxins or lipopeptides) adhere rapidly to the polystyrene surface of standard microtiter plates. You are measuring the MIC of the plastic, not the bacteria.
The Fix:
Switch Materials: Use Polypropylene (PP) plates instead of Polystyrene (PS). PP has lower binding affinity for lipophilic drugs.
Add Surfactant: Add Polysorbate-80 (P-80) to the broth at a final concentration of 0.002% (v/v) .[1][2] This coats the plastic and keeps the drug in solution without inhibiting bacterial growth [1].
Q: Does the age of my DMSO stock matter?
A: Yes. DMSO is hygroscopic (absorbs water from air). "Wet" DMSO can cause hydrolytically unstable compounds to degrade in the freezer. Always store stocks in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Module 2: The Biology (Inoculum Control)
Q: I use OD600 to standardize my bacteria. Isn't that enough?
A: No. Optical Density (OD) measures turbidity, not viable cells. Dead cells, debris, and secreted proteins all scatter light. Furthermore, the Inoculum Effect is non-linear; a 2-fold error in cell number can shift MICs by 4-8 fold for certain drug classes (especially Beta-lactams) [2].
The Fix: The " Colony Count" Validation
You must validate your inoculum density retrospectively for every critical assay.
Target:
CFU/mL .
Mandatory Step: Immediately after inoculating your MIC plate, take 10 µL from the growth control well, dilute it 1:1000 in saline, and plate 100 µL onto agar.
Pass Criteria: You should see ~50 colonies . If you see 5 or 500, your MIC data is suspect.
Module 3: The Environment (Media Chemistry)
Q: Why does the pH or cation level of the broth matter?
A:
Cations (Ca²⁺/Mg²⁺): Essential for drugs like Daptomycin (requires Ca²⁺ for membrane insertion) and Aminoglycosides (compete with cations for outer membrane binding). Standard Mueller-Hinton Broth (MHB) is often cation-deficient. You must use Cation-Adjusted MHB (CAMHB) containing 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺ [3].[3][4]
pH: Macrolides lose potency at acidic pH; Tetracyclines lose potency at alkaline pH.
Visual Troubleshooting Workflows
Diagram 1: The "Why Did It Fail?" Logic Tree
Use this flowchart to diagnose the root cause of inconsistent data.
Caption: Diagnostic logic flow to isolate whether the failure is systemic (QC Strain fails) or compound-specific (QC Strain passes).
Diagram 2: The "Gold Standard" Inoculum Preparation
Follow this strictly to eliminate the Inoculum Effect.
Caption: Step-by-step workflow for preparing a standardized bacterial inoculum to ensure CLSI compliance.
Troubleshooting Matrix: Quick Reference
Symptom
Probable Cause
Corrective Action
"Skipped Wells" (Growth at 8 µg/mL, no growth at 4, growth at 2)
Heteroresistance or Pipetting Error
Repeat assay. Ensure tips are tight. Check for "splash over" between wells.
MIC decreases over time (Active day 1, inactive day 3)
Compound Instability
Prepare fresh stock daily. Check susceptibility to hydrolysis or oxidation.
Trailing Endpoints (Hazy growth that never quite disappears)
Bacteriostatic Activity or Solubility Limit
Read MIC at 80% inhibition (if approved for class). Verify solubility.
Edge Effect (Outer wells show different growth)
Evaporation
Seal plates with breathable film or place in a humidified box. Do not use edge wells.
References
Arhin, F. F., et al. (2008).[5] "Effect of polysorbate 80 on oritavancin binding to plastic surfaces: implications for susceptibility testing." Antimicrobial Agents and Chemotherapy, 52(5), 1597-1603.
Craig, W. A. (2018). "The Inoculum Effect in the Era of Multidrug Resistance." Frontiers in Microbiology.
Clinical and Laboratory Standards Institute (CLSI). (2015). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[6][7][8][9]
Bridging the Gap: A Comparative Guide to Validating Molecular Docking Scores with In Vitro Assays
Introduction: The "Affinity Gap" in Virtual Screening In modern drug discovery, molecular docking is the de facto starting point for structure-based design. However, a critical disconnect exists: docking scores (predicte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Affinity Gap" in Virtual Screening
In modern drug discovery, molecular docking is the de facto starting point for structure-based design. However, a critical disconnect exists: docking scores (predicted
) rarely correlate linearly with experimental biological activity ( or ). [1]
Docking algorithms—whether force-field based, empirical, or knowledge-based—prioritize speed over rigorous thermodynamic integration. They often neglect entropy, solvation effects, and protein flexibility.[1] Consequently, a compound with a "perfect" score of -12.0 kcal/mol may show no activity in vitro, while a modest -7.5 kcal/mol hit could be your lead candidate.
This guide moves beyond simple software tutorials. It provides a rigorous framework for validating computational predictions using orthogonal in vitro experimental data, comparing industry-standard tools and detailing the protocols necessary to distinguish true binders from computational artifacts.
Part 1: Comparative Analysis of Docking Platforms
Before validating, one must understand the reliability of the source data. Below is an objective comparison of three standard docking suites based on their ability to predict Binding Pose (RMSD < 2.0 Å) and Enrichment (ability to rank actives over decoys), rather than raw score correlation.
Table 1: Docking Software Performance Benchmarks
Feature
AutoDock Vina (Open Source)
Schrödinger Glide (SP/XP) (Commercial)
CCDC GOLD (Commercial)
Scoring Function
Empirical + Knowledge-based hybrid
Empirical (GlideScore)
Fitness (GoldScore, ChemScore)
Pose Accuracy
High (~50-70% within 2Å RMSD)
Very High (~70-85% within 2Å RMSD)
High (Flexible ring handling is superior)
Enrichment Factor
Moderate
High (Better at filtering decoys)
High (Dependent on scoring function used)
Throughput
Very Fast
Fast (SP) to Slow (XP)
Moderate
Best Use Case
Large-scale virtual screening on a budget
High-fidelity lead optimization; complex pockets
Metalloenzymes; highly flexible ligands
Correlation to
Poor ()
Moderate ()
Moderate ()
Application Scientist Note: Do not expect a high
between docking scores and experimental for any software. The primary goal of docking is enrichment (finding the needle in the haystack), not absolute affinity prediction. Validation requires binary classification (Binder vs. Non-Binder) first, then kinetic characterization.
Part 2: The Validation Workflow
To rigorously validate docking hits, you must employ a "funnel" approach. Relying solely on a single endpoint (like an enzymatic assay) often leads to false positives due to aggregation or interference (PAINS).
Diagram 1: The Integrated Validation Funnel
Caption: A hierarchical workflow to filter computational hits. Thermal Shift (TSA) acts as a rapid "Go/No-Go" filter before expensive Kinetic (SPR) analysis.
Part 3: Experimental Protocols for Validation
Protocol A: Thermal Shift Assay (TSA/DSF)
Purpose: Rapidly validate physical binding by measuring the ligand's ability to stabilize the protein (Shift in Melting Temperature,
).
Throughput: High (96/384-well).
Methodology:
Protein Prep: Dilute recombinant protein to 2–5 µM in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid high detergents.
Dye Prep: Dilute SYPRO Orange (5000x stock) to 5x final concentration.
Compound Addition: Add docking hits at a fixed concentration (typically 10–50 µM). Ensure final DMSO concentration is <1-2%.
Execution:
Mix Protein + Dye + Compound in a qPCR plate (20 µL total volume).
Run a melt curve: 25°C to 95°C with a 0.5°C/min ramp.
Data Analysis: Calculate the inflection point (
) of the fluorescence transition.
Validation Criteria: A
compared to DMSO control indicates significant binding.
Critical Control: Include a known binder (positive control) and a "sticky" compound (e.g., promiscuous aggregator) to ensure the assay isn't detecting non-specific unfolding.
Protocol B: Surface Plasmon Resonance (SPR)
Purpose: The "Gold Standard" for validating docking scores. It provides
(association), (dissociation), and .[2]
Throughput: Medium.
Reference Channel: Activate and block without protein to correct for bulk refractive index changes.
Solvent Correction:
Since docking hits are in DMSO, prepare a DMSO calibration curve (0.5% to 2.0%) to correct for bulk shifts.
Kinetic Titration (Single Cycle or Multi-Cycle):
Inject analyte (compound) at 5 concentrations (e.g., 0.1 µM to 10 µM).
Flow Rate: High (30–50 µL/min) to minimize mass transport limitations.
Contact Time: 60s association, 120s dissociation.
Validation Criteria:
Stoichiometry: The
should match the theoretical maximum (based on MW ratio). If is >150% of theoretical, the compound is aggregating (False Positive).
Square Wave: If the sensorgram looks like a square wave (instant on/off), the affinity is likely too weak (
) or non-specific.
Part 4: Correlating Scores with Data
Once experimental data (
or ) is obtained, you must map it back to the docking scores to evaluate the predictive power of your model.
The Correlation Matrix (Confusion Matrix)
Do not rely on linear regression. Use a classification approach.
Diagram 2: The Docking-Experimental Truth Table
Caption: A decision matrix for categorizing docking results against experimental ground truth. High False Positive rates are the most common challenge in structure-based design.
Data Presentation for Publication
When publishing your comparison, summarize the data as follows:
Compound ID
Docking Score (kcal/mol)
TSA (°C)
SPR (µM)
Outcome
Cmpd-01
-11.2
+4.5
0.15
Validated Hit
Cmpd-02
-10.8
+0.2
N.B. (No Binding)
False Positive
Cmpd-03
-6.5
+3.1
2.40
False Negative (Rescued)
Interpretation:
Cmpd-02 illustrates the "Affinity Gap." The software predicted high affinity, but the protein didn't stabilize. This suggests the docking pose might be physically impossible (e.g., clash with a crystal water).
Cmpd-03 suggests the scoring function penalized a valid interaction (perhaps due to desolvation cost), but the physics (TSA/SPR) proved it works.
References
Kitchen, D. B., et al. (2004). "Docking and scoring in virtual screening for drug discovery: methods and applications." Nature Reviews Drug Discovery. Link
Warren, G. L., et al. (2006). "A Critical Assessment of Docking Programs and Scoring Functions." Journal of Medicinal Chemistry. Link
Li, Y., et al. (2014). "Comparative Assessment of Scoring Functions on an Updated Benchmark: 2. Evaluation Methods and General Results." Journal of Chemical Information and Modeling. Link
Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Link
Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. Link
Elemental analysis vs. theoretical calculation for N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
Topic: Elemental Analysis vs. Theoretical Calculation for N-methyl-2-(phenylacetyl)hydrazinecarbothioamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Case...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Elemental Analysis vs. Theoretical Calculation for N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Case Study: N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
Executive Summary
In medicinal chemistry, the transition from "synthesized" to "validated" hinges on rigorous purity characterization. While NMR and Mass Spectrometry confirm molecular connectivity, they often fail to detect bulk impurities such as inorganic salts, trapped solvents, or amorphous precursors.
This guide compares Theoretical Calculation (the mathematical ideal) against Elemental Analysis (EA) (the physical reality) for N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS: 51291-26-0). We demonstrate why EA remains the "Gold Standard" for bulk purity verification in peer-reviewed literature (J. Med. Chem., J. Org.[1] Chem.) and provide a self-validating protocol for its execution.
Pharmacological Relevance: Precursor for 1,2,4-triazole antimicrobials and metal-chelating ligands.
Theoretical Calculation (The "Ideal")
The theoretical values are derived from the atomic masses of the constituent elements relative to the total molecular weight. This serves as the baseline for all experimental comparisons.
Element
Atomic Mass
Count
Total Mass Contribution
Theoretical % (w/w)
Carbon (C)
12.011
10
120.11
53.79%
Hydrogen (H)
1.008
13
13.10
5.87%
Nitrogen (N)
14.007
3
42.02
18.82%
Sulfur (S)
32.065
1
32.07
14.36%
Oxygen (O)
15.999
1
16.00
7.16% (Calculated by difference)
Critical Insight: Most CHNS analyzers do not directly measure Oxygen. It is usually calculated by subtracting the sum of C, H, N, and S from 100%, assuming no other elements (like Na+ or Cl-) are present.
Experimental Methodology (The "Reality")
To validate the theoretical model, we employ Combustion Analysis (CHNS). This process destroys the sample to measure its elemental ratios.
The Protocol (Self-Validating System)
Objective: Obtain experimental values within
of theoretical values.
Sample Preparation (Crucial Step):
Recrystallization: Purify the crude solid (typically using Ethanol/Water).
Drying: Dry the sample in a vacuum oven at 60°C for 24 hours over
.
Why? Thiosemicarbazides are hydrogen-bond donors and avidly trap water and ethanol. A 1% solvent trap will cause the EA to fail.
Weighing:
Weigh 2.0 – 5.0 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg).
Fold the capsule to exclude atmospheric nitrogen.
Combustion (CHNS Mode):
Furnace Temp: >1150°C (Required for complete Sulfur oxidation).
Carrier Gas: Helium enriched with Oxygen.
Detection: GC separation followed by Thermal Conductivity Detection (TCD).
Synthesis & Impurity Pathways
Understanding what causes deviations requires mapping the synthesis.
Figure 1: Synthetic pathway showing critical impurity vectors. Impurity B (Cyclization) changes the C/H ratio significantly by losing a water molecule.
Comparative Analysis: Interpreting the Data
We present three scenarios commonly encountered in the lab.
Scenario A: The "Golden" Result (High Purity)
Sample dried extensively. No side reactions.
Element
Theoretical %
Experimental (Found) %
Deviation ()
Status
C
53.79
53.85
+0.06
PASS
H
5.87
5.90
+0.03
PASS
N
18.82
18.75
-0.07
PASS
S
14.36
14.30
-0.06
PASS
Verdict: The sample is analytically pure. The deviation is well within the journal standard of
.
Scenario B: The "Solvent Trap" (Common Failure)
Sample contains 0.5 molar equivalents of trapped Ethanol (
).
Effect: Carbon increases slightly; Hydrogen increases significantly; Nitrogen and Sulfur are diluted.
Element
Theoretical %
Experimental (Found) %
Deviation ()
Status
C
53.79
53.60
-0.19
PASS
H
5.87
6.50
+0.63
FAIL
N
18.82
16.95
-1.87
FAIL
S
14.36
12.90
-1.46
FAIL
Verdict: The massive drop in Nitrogen and Sulfur indicates "dilution" by a non-nitrogenous impurity (solvent). The spike in Hydrogen confirms the presence of an H-rich solvent like Ethanol or Water.
Scenario C: The "Cyclization" (Chemical Change)
Sample underwent thermal dehydration to form a 1,2,4-triazole derivative (
).
Effect: Loss of (MW 18).
Element
Theoretical (Target)
Found (Cyclized)
Deviation ()
Status
C
53.79
58.51
+4.72
FAIL
H
5.87
5.40
-0.47
FAIL
N
18.82
20.47
+1.65
FAIL
Verdict: The Carbon and Nitrogen percentages skyrocketed. This is characteristic of dehydration . The molecule has lost weight (water), making the remaining heavier atoms constitute a larger percentage of the total mass.
Troubleshooting & Optimization Workflow
Use this decision tree to resolve EA discrepancies.
Figure 2: Diagnostic workflow for interpreting Elemental Analysis results.
Conclusion
For N-methyl-2-(phenylacetyl)hydrazinecarbothioamide, theoretical calculations provide the map, but Elemental Analysis provides the territory. While modern NMR confirms the arrangement of atoms, only EA confirms the bulk composition, ensuring that the white powder in your vial is not 10% solvated ethanol.
Recommendation: Do not rely on NMR integration for purity. For publication in top-tier journals (e.g., J. Med. Chem.), experimental EA values within
of the theoretical calculation are mandatory to prove the absence of bulk impurities.
References
American Chemical Society. (2025). Journal of Medicinal Chemistry: Author Guidelines (Purity). Retrieved from [Link][3]
National Institutes of Health (NIH). (2014). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]
Dincel, E., et al. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link][4]
Atlantic Microlab. (2024). Strategies for Optimizing Elemental Analyses. Retrieved from [Link]
Comparative study of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide and standard antibiotics
Comparative Study: N-methyl-2-(phenylacetyl)hydrazinecarbothioamide vs. Standard Antibiotics in Antimicrobial Drug Development As antimicrobial resistance (AMR) increasingly compromises the clinical utility of standard a...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Study: N-methyl-2-(phenylacetyl)hydrazinecarbothioamide vs. Standard Antibiotics in Antimicrobial Drug Development
As antimicrobial resistance (AMR) increasingly compromises the clinical utility of standard antibiotics, drug development professionals are pivoting toward synthetic small molecules with unconventional mechanisms of action. Among these, N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (also known as 1-(phenylacetyl)-4-methylthiosemicarbazide) has emerged as a highly versatile pharmacophore.
This guide provides an objective, data-driven comparison between this specific hydrazinecarbothioamide derivative and standard antibiotic classes, detailing their mechanistic divergence, comparative efficacy, and the rigorous experimental protocols required for their evaluation.
Mechanistic Divergence: Chelation vs. Specific Target Inhibition
The fundamental difference between N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (NMPHC) and standard antibiotics lies in their interaction with bacterial cellular machinery.
Standard antibiotics typically operate via highly specific, single-target inhibition. For example, fluoroquinolones (e.g., Ciprofloxacin) specifically inhibit DNA gyrase, while β-lactams (e.g., Meropenem) irreversibly bind to penicillin-binding proteins (PBPs) to halt cell wall synthesis. This single-target specificity, while highly effective initially, is the primary driver of rapid resistance mutation.
Conversely, NMPHC and related thiosemicarbazides operate primarily through intracellular metal chelation [1]. The hydrazinecarbothioamide core contains highly reactive sulfur (C=S) and nitrogen (N-H) electron donors. Once the lipophilic phenylacetyl group facilitates entry through the bacterial lipid bilayer, the molecule acts as a bidentate or tridentate ligand, sequestering essential trace metals (such as Cu²⁺, Zn²⁺, and Fe³⁺). This chelation starves the bacteria of essential cofactors, leading to the broad-spectrum inhibition of multiple metalloproteins and subsequent oxidative stress [2].
Figure 1: Divergent mechanisms of action between hydrazinecarbothioamides and standard antibiotics.
Comparative Efficacy and Structure-Activity Relationship (SAR)
Recent evaluations of hydrazinecarbothioamide derivatives demonstrate potent activity against both Gram-positive and Gram-negative pathogens, often outperforming standard antibiotics in resistant strains[1, 2].
The structural components of NMPHC dictate its efficacy:
Phenylacetyl Moiety: Imparts necessary lipophilicity. Without this group, the molecule cannot efficiently penetrate the complex lipopolysaccharide (LPS) layer of Gram-negative bacteria like P. aeruginosa.
N-methyl Substitution: The terminal methyl group on the thioamide nitrogen provides a precise steric fit within bacterial enzyme pockets, preventing the rapid efflux often seen with bulkier alkyl substitutions.
Data synthesized from recent in vitro microdilution assays against standard ATCC strains [1].
Compound / Drug
S. aureus MIC (µM)
P. aeruginosa MIC (µM)
E. coli MIC (µM)
Primary Mechanism of Action
NMPHC (and optimized derivatives)
1.56 - 3.12
0.78 - 1.56
>100
Metal Chelation / Enzyme Inhibition
Vancomycin (Standard)
20.0
N/A (Resistant)
N/A
Cell Wall Synthesis Inhibition
Meropenem (Standard)
N/A
78.0
1.5
Cell Wall Synthesis Inhibition
Ciprofloxacin (Standard)
1.5
3.0
0.5
DNA Gyrase Inhibition
Insight: NMPHC derivatives demonstrate exceptional potency against P. aeruginosa (MIC < 1.0 µM), significantly outperforming Meropenem. This highlights the compound's potential as a scaffold for anti-pseudomonal drug development.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducible E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the evaluation of highly lipophilic synthetic compounds like NMPHC requires specific methodological adjustments compared to water-soluble standard antibiotics.
Protocol: Modified Broth Microdilution Assay with Resazurin Validation
This protocol incorporates a colorimetric self-validation step to prevent false-positive MIC readings caused by compound precipitation—a common artifact in synthetic drug screening.
Action: Dissolve NMPHC in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.
Causality: The phenylacetyl group renders NMPHC highly hydrophobic; aqueous buffers will cause immediate precipitation. The final concentration of DMSO in the assay wells must be strictly maintained at ≤1% v/v to prevent solvent-induced bacterial cytotoxicity, which would falsely inflate the compound's apparent efficacy.
Step 2: Inoculum Standardization
Action: Prepare bacterial suspensions (e.g., S. aureus ATCC 25923) matching a 0.5 McFarland standard (
CFU/mL) using a spectrophotometer (OD₆₀₀ = 0.08 - 0.13). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of CFU/mL.
Causality: Utilizing CAMHB ensures the presence of physiological levels of Ca²⁺ and Mg²⁺, which is critical for evaluating chelating agents like NMPHC. Failing to adjust cations will result in artificially low MIC values.
Step 3: Assay Execution & Internal Controls
Action: In a 96-well plate, perform 2-fold serial dilutions of NMPHC (ranging from 100 µM to 0.19 µM). Include the following mandatory controls:
Positive Control: Standard antibiotic (e.g., Vancomycin at 20 µM).
Negative Control: 1% DMSO in CAMHB + Bacteria (Validates solvent is non-toxic).
Sterility Control: CAMHB only.
Step 4: Resazurin Colorimetric Validation
Action: Incubate plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active bacteria. Because synthetic thiosemicarbazides can form micro-precipitates that mimic bacterial turbidity (OD₆₀₀), resazurin provides a definitive, metabolic-based confirmation of cell death or growth arrest. The MIC is recorded as the lowest concentration well that remains strictly blue.
Conclusion for Drug Developers
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide represents a critical departure from traditional single-target antibiotic design. By leveraging metal chelation and broad metalloprotein inhibition, it bypasses standard bacterial efflux and enzymatic degradation mechanisms (such as β-lactamases). For researchers developing next-generation therapeutics, utilizing the rigorous, solvent-controlled, and colorimetrically validated protocols outlined above is essential to accurately benchmark these synthetic scaffolds against standard clinical therapies.
References
Dincel, E. D., Kuran, E. D., Dinç, H. Ö., Başoğlu, F., Güler, E., & Güzeldemirci, N. U. (2025). "Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides." Turkish Journal of Pharmaceutical Sciences, 22(4), 226-234. Available at:[Link][1][2]
Güzeldemirci, N. U., Satana, D., & Küçükbasmaci, Ö. (2013). "Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 968-973. Available at:[Link][3][4]
Comparative Toxicity Profiling of Phenylacetyl Hydrazinecarbothioamide Analogs
Executive Summary This guide provides a technical analysis of the toxicity profiles of phenylacetyl hydrazinecarbothioamide analogs. These compounds, structurally related to thiosemicarbazides, are emerging pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the toxicity profiles of phenylacetyl hydrazinecarbothioamide analogs. These compounds, structurally related to thiosemicarbazides, are emerging pharmacophores in oncology and antimicrobial research due to their ability to chelate transition metals and inhibit ribonucleotide reductase. However, their clinical translation hinges on distinguishing therapeutic efficacy from off-target cytotoxicity.
This document compares three representative analog classes against standard chemotherapeutic benchmarks (e.g., Doxorubicin), focusing on cytotoxicity (IC50) , hemocompatibility , and acute oral toxicity . It establishes a self-validating experimental workflow for researchers to assess safety margins early in the drug development pipeline.
Structural Basis of Toxicity (SAR Analysis)
The core scaffold—phenylacetyl hydrazinecarbothioamide —consists of a lipophilic phenyl ring linked via an acetyl group to a thiosemicarbazide moiety. Toxicity is governed by two primary structural factors:
The Thiosemicarbazide "Warhead" (Chelation Potential):
The >C=S and -NH- groups form bidentate ligands with metal ions (Cu²⁺, Fe²⁺). While this drives anticancer activity (via ROS generation), excessive chelation depletes essential cellular metals, leading to non-specific mitochondrial toxicity in healthy cells.
Phenyl Ring Substituents (Lipophilicity/Electronic Effects):
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl): Increase lipophilicity (LogP) and membrane permeability. While this enhances potency, it often correlates with higher hepatotoxicity due to increased metabolic burden.
Electron-Donating Groups (EDGs) (e.g., -OMe, -CH₃): Generally reduce electrophilicity, potentially lowering reactivity with cellular nucleophiles (DNA/proteins) and improving safety profiles.
Comparative Methodology: Validated Protocols
To ensure reproducibility, the following protocols utilize internal controls to validate assay integrity.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine metabolic toxicity (IC50) in normal (e.g., HEK293) vs. cancer cell lines.
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Prepare stock solutions of analogs in DMSO. Dilute serially in media (Final DMSO < 0.5%).
Validation Step: Include a Vehicle Control (0.5% DMSO) to rule out solvent toxicity.
Objective: Assess membrane disruption potential, critical for IV formulations.
Preparation: Wash fresh human erythrocytes (RBCs) 3x with PBS. Resuspend to 2% hematocrit.
Exposure: Mix 100 µL RBC suspension with 100 µL test compound (at 100 µM).
Positive Control: 1% Triton X-100 (100% Lysis).
Negative Control: PBS (0% Lysis).
Incubation: 1h at 37°C. Centrifuge at 3000 rpm for 5 min.
Measurement: Read supernatant absorbance at 540 nm (Hemoglobin release).
Threshold: < 5% hemolysis is considered hemocompatible.
Performance Analysis: Analog Comparison
The following data summarizes the toxicity profiles of three distinct analog classes compared to Doxorubicin (Standard).
Table 1: Comparative Toxicity Metrics
Compound Class
Substituent (R)
LogP (Calc)
Cytotoxicity IC50 (HEK293 Normal Cells)
Selectivity Index (SI)*
Hemolysis % (at 100 µM)
Acute Oral Toxicity (LD50 Mouse)
Analog A
-H (Unsubstituted)
1.8
> 100 µM
Low (< 2)
< 1%
> 2000 mg/kg
Analog B
4-Cl (Halogenated)
2.4
45 ± 5 µM
Moderate (5-8)
3.5%
~ 1500 mg/kg
Analog C
4-NO₂ (Nitro)
1.9
12 ± 3 µM
High (> 10)**
18% (Toxic)
< 500 mg/kg
Control
Doxorubicin
1.3
0.5 ± 0.1 µM
Low (Narrow Window)
< 5%
10-20 mg/kg
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.
**Note: Nitro-derivatives often show high potency but significant off-target toxicity due to nitro-reduction metabolism.
Key Insight:
Analog A is the safest but least potent.
Analog C (Nitro) exhibits high toxicity to normal cells and significant hemolysis, likely due to membrane disruption and oxidative stress from the nitro group.
Analog B (Chloro) offers the best balance: moderate lipophilicity improves cellular uptake without causing immediate membrane lysis (hemolysis < 5%).
Mechanistic Visualization
Diagram 1: Toxicity Mechanism (ROS & Chelation)
This diagram illustrates the causal pathway of toxicity for hydrazinecarbothioamides, distinguishing between the desired anticancer mechanism and off-target effects.
Caption: Dual-pathway mechanism showing how metal chelation drives both therapeutic apoptosis and off-target necrotic toxicity via ROS.
Diagram 2: Experimental Profiling Workflow
A self-validating decision tree for screening new analogs.
Caption: Step-by-step screening pipeline prioritizing hemocompatibility and selectivity before in vivo testing.
Conclusion & Recommendations
For phenylacetyl hydrazinecarbothioamide analogs, toxicity is inextricably linked to their metal-chelating capability and lipophilicity.
Avoid Nitro-groups: While potent, the 4-NO₂ substituent (Analog C) presents unacceptable hemolytic and general toxicity risks.
Optimize Halogens: The 4-Cl derivative (Analog B) represents the optimal "Lead" candidate, balancing membrane permeability with a manageable safety window (SI > 5).
Mandatory Screening: The Hemolysis assay must be the "Go/No-Go" gatekeeper before any expensive cell culture work, as hydrazine derivatives can be surfactant-like at high concentrations.
References
Rehse, K., & Shahrouri, T. (1998). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Archives of Toxicology.
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
Plech, T., et al. (2011).[1] Studies on the synthesis and antibacterial activity of some 4-aryl-1-diphenylacetyl(thio)semicarbazides. Molecules.
Tenório, R. P., et al. (2005). Thiosemicarbazones: preparation, related metallic complexes and biological activities.[2][1][3] Química Nova.
Shakya, B., & Yadav, P.N. (2020). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. Mini-Reviews in Medicinal Chemistry.
Validating Synthesis Pathways Through Mass Spectrometry Fragmentation Patterns: A Comparative Guide for Researchers
In the intricate world of chemical synthesis, particularly within drug discovery and development, the confirmation of a molecule's structure is paramount. While techniques like NMR and crystallography provide invaluable...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of chemical synthesis, particularly within drug discovery and development, the confirmation of a molecule's structure is paramount. While techniques like NMR and crystallography provide invaluable insights into the overall architecture, mass spectrometry (MS) offers a unique and powerful lens to scrutinize the molecular identity and purity of a synthesized compound. This guide provides an in-depth comparison of mass spectrometry-based approaches for validating synthesis pathways, focusing on the interpretation of fragmentation patterns to unequivocally confirm target structures and identify potential byproducts. We will explore the underlying principles, compare instrumental alternatives, and provide actionable protocols to enhance the confidence in your synthetic outcomes.
The Central Role of Fragmentation in Structural Elucidation
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. However, its true power in structural validation lies in tandem mass spectrometry (MS/MS or MS²), where ions of a specific m/z (precursor ions) are isolated, energized, and induced to break apart into smaller, charged fragments (product ions).[1][2][3] This controlled fragmentation is not random; it occurs at the weakest bonds and most chemically labile sites within a molecule.[4][5] The resulting fragmentation pattern serves as a molecular fingerprint, providing a wealth of information about the compound's structure, connectivity, and functional groups.[4][6][7] By piecing together this puzzle, we can either confirm the expected structure or identify discrepancies that point to an incorrect synthesis or the presence of impurities.[8][9][10]
A Comparative Analysis of Ionization Techniques and Mass Analyzers
The choice of mass spectrometry instrumentation profoundly impacts the quality and type of fragmentation data obtained. The ideal platform depends on the specific characteristics of the analyte and the research question at hand.
Ionization Techniques: The Gateway to the Mass Analyzer
The first step in any MS analysis is the ionization of the sample. The choice of ionization source is critical as it must be gentle enough to keep the molecule intact for initial mass measurement but also allow for subsequent controlled fragmentation.[11]
Ionization Technique
Principle
Best Suited For
Strengths
Limitations
Electrospray Ionization (ESI)
A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[12]
Polar and semi-polar molecules, including peptides, proteins, and small molecule drugs.[11][13]
Efficiently ionizes non-polar compounds, less susceptible to matrix effects than ESI.[13][17]
Can be a "harder" ionization technique, sometimes leading to in-source fragmentation.
Mass Analyzers: Resolving and Fragmenting the Ions
Once ionized, the molecules are guided into the mass analyzer, which separates them based on their m/z ratio. Different analyzers offer varying levels of resolution, mass accuracy, and fragmentation capabilities.
Mass Analyzer
Fragmentation Principle
Strengths
Weaknesses
Ideal Applications
Quadrupole Time-of-Flight (Q-TOF)
Collision-Induced Dissociation (CID) in a collision cell.
High resolution and mass accuracy, excellent for unknown identification and structural elucidation.[18]
Slower scan speed compared to triple quadrupoles.[19]
Metabolite identification, impurity profiling, confirmation of complex structures.[20]
Orbitrap
Higher-Energy Collisional Dissociation (HCD) in a C-trap.[4]
Ultra-high resolution and mass accuracy, provides rich fragmentation spectra.[19][21]
Proteomics, metabolomics, definitive structural confirmation of novel compounds.[19][20]
Triple Quadrupole (QqQ)
CID in the second quadrupole (q2).
Highly sensitive and specific for targeted analysis (Selected Reaction Monitoring - SRM).[18][22]
Lower resolution compared to Q-TOF and Orbitrap.[18][19]
Quantitation of target compounds, validation of known synthetic products.[22]
Experimental Workflow: From Sample to Structure
A robust workflow for validating a synthesis pathway using MS fragmentation involves several key steps. This protocol is designed to be a self-validating system, with built-in checks to ensure data quality and confidence in the final structural assignment.
Step 1: Sample Preparation and High-Resolution MS Analysis
Dissolve the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile, water) at a concentration of approximately 1 mg/mL.
Prepare a dilution series to determine the optimal concentration for analysis (typically in the low µg/mL to ng/mL range).
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Acquire a full scan MS spectrum in both positive and negative ion modes to determine the accurate mass of the parent molecule. The observed mass should be within 5 ppm of the theoretical mass of the expected compound.
Step 2: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Select the [M+H]⁺ or [M-H]⁻ ion of the target compound as the precursor ion for fragmentation.[12]
Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation. This allows for the observation of both low-energy (cleavage of weaker bonds) and high-energy (more extensive fragmentation) pathways.
Acquire the product ion spectra. These spectra will contain the m/z values of the fragments generated from the precursor ion.
Step 3: Data Analysis and Structural Interpretation
Propose a putative structure for the synthesized compound.
Predict the expected fragmentation pattern based on known chemical principles and fragmentation rules. For example, esters often undergo McLafferty rearrangements, while amide bonds are readily cleaved.[23]
Compare the experimentally observed fragmentation pattern with the predicted pattern. A close match provides strong evidence for the proposed structure.
Utilize fragmentation prediction software and databases to aid in the interpretation of complex spectra.[24]
Step 4: Impurity Profiling
Analyze the full scan MS data for the presence of any unexpected ions.
Perform MS/MS analysis on these unknown ions to elucidate their structures.[10]
Compare the fragmentation patterns of the impurities to potential starting materials, intermediates, or byproducts of the synthesis pathway.[25][26] This can provide valuable insights into the efficiency and selectivity of the reaction.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical approach to structural elucidation via fragmentation.
Caption: A generalized workflow for validating a synthetic compound using mass spectrometry.
Caption: The logical process of using predicted vs. observed fragmentation for structural validation.
Conclusion: An Indispensable Tool for Synthetic Chemistry
The validation of a synthesis pathway is a critical step in chemical research and development. Mass spectrometry, with its ability to provide detailed structural information through fragmentation analysis, stands as an indispensable tool in the chemist's arsenal. By carefully selecting the appropriate ionization technique and mass analyzer, and by following a systematic experimental workflow, researchers can confidently confirm the identity of their target molecules and gain valuable insights into the intricacies of their synthetic routes. The ability to rapidly and accurately characterize reaction products and byproducts not only accelerates the pace of discovery but also ensures the safety and efficacy of novel chemical entities.
References
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]
Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
Rifai, N., Horvath, A. R., Wittwer, C. T., & Hoofnagle, A. (Eds.). (2018). Principles and Applications of Clinical Mass Spectrometry: Small Molecules, Peptides, and Pathogens. Elsevier. [Link]
[1] Executive Safety Summary Immediate Action Required: Treat N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS: 51291-26-0) as a toxic, reactive organic intermediate .[1][2] It contains both hydrazine and thioamide...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Safety Summary
Immediate Action Required: Treat N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS: 51291-26-0) as a toxic, reactive organic intermediate .[1][2] It contains both hydrazine and thioamide functional groups, necessitating strict segregation from oxidizing agents (e.g., bleach) and acids.[1]
Do NOT treat with bleach (sodium hypochlorite) for decontamination.[1][2]
Mandatory Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2]
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand the chemical behaviors driving the safety protocols.[1][2] This compound is not merely "organic waste"; it is a poly-functional reagent with specific reactivities.[1][2]
Functional Group
Hazard Characteristic
Disposal Implication
Hydrazine Moiety (-NH-NH-)
Reducing Agent / Carcinogen Potential. Hydrazines are potent reducing agents.[1][2]
Incompatibility: Violent reaction with oxidizers.[1][2] Potential formation of toxic nitrosamines.[1][2]
Thioamide Group (-C(=S)N-)
Sulfur Donor. Susceptible to hydrolysis in acidic conditions.[1][2]
Acid Warning: Contact with strong acids can release Hydrogen Sulfide (H2S) gas, a neurotoxic asphyxiant.[1][2]
Phenylacetyl Group
Lipophilicity. Increases bioavailability and skin absorption.[1][2]
PPE Requirement: Double nitrile gloves are mandatory to prevent dermal absorption.[1][2]
GHS Classification (Derived from Structural Class):
Mechanism:[1][2][5] Hydrazines react exothermically with oxidizers.[1][2] Reaction with bleach (NaOCl) generates chloramines and nitrogen gas, potentially causing over-pressurization or explosion.[1]
❌ Strong Acids (HCl, H2SO4):
Mechanism:[1][2][5] Acid-catalyzed hydrolysis of the thioamide bond releases H2S gas and potentially toxic hydrazine salts.[1][2]
❌ Aldehydes/Ketones:
Mechanism:[1][2][5] Condensation reactions form hydrazones, altering the chemical profile of the waste and potentially creating insoluble precipitates that complicate incineration.[1]
B. Segregation Strategy
All waste containing this compound must be segregated into a "Toxic Organic - Sulfur/Nitrogen Bearing" stream.[1][2]
Solid Waste: Contaminated gloves, weighing boats, and pure solid chemical.[1][2]
Before moving the chemical to the waste area, ensure it is stable.[1][2]
Quenching (Reaction Mixtures): If the compound is in a reactive mixture, quench carefully.[1][2] Note: Do not use bleach.[1][2] Dilute with an inert solvent (e.g., Ethanol) if necessary to moderate concentration.[1]
Labeling: Attach a hazardous waste tag immediately.[1][2]
Constituents: "N-methyl-2-(phenylacetyl)hydrazinecarbothioamide" (Do not use abbreviations).
Why: High temperature (1000°C+) is required to break down the hydrazine bond and fully oxidize the sulfur to SO2 (captured by scrubbers), preventing the release of toxic intermediates.[1]
Decision Matrix Visualization
The following diagram outlines the logical flow for categorizing and disposing of this chemical.
Figure 1: Waste stream decision matrix ensuring segregation from incompatible agents and proper packaging for incineration.
Emergency Contingencies
Spill Cleanup Procedure
Evacuate & Ventilate: If the spill is significant (>5g or >100mL), evacuate the immediate area.[1][2]
PPE: Wear a Tyvek suit, double nitrile gloves, and a full-face respirator with organic vapor/acid gas cartridges (due to potential H2S/Ammonia generation).[1][2]
Decontamination: Wash the area with a soapy water solution.[1][2][6] Collect all wash water as hazardous waste.[1][2]
First Aid
Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Hydrazine derivatives can absorb through skin; seek medical attention.[1][2][4]
Ingestion: Do NOT induce vomiting (risk of aspiration). Rinse mouth with water.[1][2][6][7] Contact Poison Control immediately.[1][2][6]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1]
PubChem. (n.d.).[1][2] Hydrazinecarbothioamide, N-phenyl- Safety Data Sheet (Proxy Structure). National Library of Medicine.[1][2] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hydrazine - Occupational Safety and Health Standards. [Link][1]
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
This guide provides essential safety protocols for handling N-methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS No. 51291-26-0). Given the limited publicly available safety data for this specific compound, our procedural recommendations are grounded in a conservative approach, extrapolating from the known hazards of its core functional groups: the hydrazine moiety and the thioamide group. Hydrazine derivatives are a well-documented class of compounds with potential for significant toxicity, including carcinogenicity, while thioamides also present notable hazards.[1][2] Therefore, treating this compound with the highest degree of caution is imperative for ensuring personnel safety.
This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for decontamination and disposal. Adherence to these guidelines is critical for minimizing exposure risk in all research and development settings.
Hazard Assessment: A Proactive Stance
The chemical structure of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide suggests several potential hazards that must be managed through engineering controls and appropriate PPE.
Toxicity and Carcinogenicity : Many hydrazine derivatives are known to be toxic if inhaled, ingested, or absorbed through the skin.[1] Several are also suspected or confirmed carcinogens and mutagens.[3][4][5] The toxicological properties of this specific compound have not been fully investigated, thus it must be handled as a substance with potential carcinogenic and mutagenic effects.[4][6]
Skin and Eye Irritation : Compounds containing hydrazinecarbothioamide or similar structures are often classified as skin and eye irritants.[4][7] Direct contact can lead to irritation or severe chemical burns.
Respiratory Irritation : Inhalation of airborne powder may cause respiratory tract irritation.[7][8] All handling of the solid form should be conducted in a manner that avoids dust and aerosol generation.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of protection varies based on the specific laboratory activity being performed.
Gloves: Double-gloving with powder-free, chemical-resistant nitrile gloves is required. The outer glove should be worn over the gown cuff.[9][10] Gown: A disposable, solid-front, long-sleeved gown with tight-fitting cuffs (e.g., polyethylene-coated polypropylene) is mandatory.[11][12] Eye Protection: Chemical safety goggles with side shields are the minimum requirement.[1] Respiratory Protection: All work with solids must be performed within a certified chemical fume hood or glove box. If there is any risk of aerosolization outside of primary containment, a NIOSH-approved N95 (or higher) respirator is required.[9][10]
Gloves: Single-pair, powder-free, chemical-resistant nitrile gloves worn over the gown cuff.[12] Gown: A disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[10] Eye/Face Protection: Chemical safety goggles with side shields. A face shield must be worn over the goggles whenever there is a risk of splashing.[10][12]
General Laboratory Operations (in designated handling area)
A standard laboratory coat, safety glasses, and single-pair nitrile gloves must be worn at all times.
A systematic approach to handling minimizes the risk of exposure and contamination.
Engineering Controls: The First Line of Defense
All procedures involving the handling of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide, particularly in its solid powder form, must be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to control airborne particles.[1][8] The work surface should be covered with disposable, absorbent bench paper.
PPE Donning Workflow
Properly putting on PPE is critical to its effectiveness. Follow this sequence to ensure complete protection.
Caption: Workflow for the safe removal of contaminated PPE.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling this compound must be treated as hazardous.
Spill Management
For small spills of solid material within the fume hood:
Do not create dust. Gently cover the spill with an inert absorbent material like vermiculite or sand.
[1]2. Using a scoop or brush, carefully transfer the absorbent mixture into a clearly labeled, sealable hazardous waste container.
[1]3. Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then decontaminate with a 10% bleach solution, followed by a final water rinse.
Place all cleaning materials into the hazardous waste container.
Waste Disposal Protocol
Contaminated Materials : All disposable items that have come into contact with the compound (e.g., gloves, gowns, weigh boats, pipette tips, bench paper) are considered contaminated hazardous waste.
[1]2. Segregation : Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste bag or container within the fume hood.
Chemical Waste : Unused compound and solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Hydrazine wastes are classified as hazardous by the EPA.
[13]4. Pickup : Store the sealed hazardous waste containers in a designated satellite accumulation area. Arrange for disposal through your institution's certified hazardous waste management service. Do not dispose of this chemical down the drain or in the regular trash.
[1]
Emergency Procedures
In case of accidental exposure, immediate action is required.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
[6][14]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
[14]* Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
[6]* Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
[6]
References
Toxicological Profile for Hydrazines . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Hydrazine (HSG 56, 1991) . International Programme on Chemical Safety (INCHEM). [Link]
Hydrazinecarbothioamide, N-methyl-N-phenyl- | C8H11N3S | CID 12881175 . PubChem, National Center for Biotechnology Information. [Link]
Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]
1-Methyl-1-phenylhydrazine Safety Data Sheet . Acros Organics. [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
Personal Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products Magazine. [Link]